1-Ethyl-1-tosylmethyl isocyanide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLITUPWOVBUZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607544 | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-81-0 | |
| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1-tosylmethyl isocyanide is an organic compound belonging to the versatile class of α-substituted tosylmethyl isocyanides. These reagents are highly valued in synthetic organic chemistry for their ability to serve as synthons for a variety of molecular frameworks, particularly in the construction of heterocyclic compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Structure and Identification
This compound is a derivative of the parent compound p-toluenesulfonylmethyl isocyanide (TosMIC). The core structure features a central carbon atom bonded to an ethyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group acts as a good leaving group and, along with the isocyanide, serves to increase the acidity of the α-proton, facilitating a wide range of chemical transformations.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-(1-isocyano-1-tosylpropyl)propane |
| CAS Number | 58379-81-0[2] |
| Molecular Formula | C₁₁H₁₃NO₂S[2] |
| Molecular Weight | 223.3 g/mol [2] |
| Canonical SMILES | CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C[2] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its properties can be inferred from its parent compound, TosMIC, and other alkylated derivatives.
Table 2: Physicochemical Properties
| Property | Value (for TosMIC, unless otherwise stated) |
| Appearance | Pale yellow to light brown crystalline powder[3] |
| Melting Point | 110-115 °C (decomposes)[4] |
| Boiling Point | 400.9 °C at 760 mmHg (Predicted)[4] |
| Density | 1.24 g/cm³ (Predicted)[4] |
| Solubility | Slightly soluble in water; soluble in many organic solvents.[3] |
| Stability | Moisture sensitive.[3] Isocyanides can be thermally unstable.[5] |
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The most characteristic absorption band for the isocyanide group (N≡C) is expected to appear in the range of 2150-2110 cm⁻¹. For α-tosylbenzyl isocyanide, a related compound, this peak is observed at 2131 cm⁻¹.[5] The tosyl group will exhibit strong absorptions for the S=O stretching vibrations, typically around 1330-1300 cm⁻¹ and 1160-1140 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the protons of the tosyl group's aromatic ring (two doublets), and the methyl group of the tosyl moiety (a singlet).
-
¹³C NMR: The isocyanide carbon typically resonates in the region of 155-170 ppm. Signals for the carbons of the ethyl group, the aromatic ring, and the methyl group of the tosyl substituent would also be present. For α-tosylbenzyl isocyanide, the isocyanide carbon appears at 166.4 ppm.[5]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the isocyanide, ethyl, and tosyl groups.
Synthesis and Experimental Protocols
This compound is synthesized via the mono-alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC). The acidic nature of the α-proton on TosMIC allows for its deprotonation by a strong base, followed by nucleophilic attack on an alkyl halide, in this case, an ethyl halide.[6]
Experimental Protocol: General Procedure for the Mono-alkylation of TosMIC
This protocol is a general method that can be adapted for the synthesis of this compound.
Materials:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), Potassium tert-butoxide (t-BuOK))
-
Ethyl halide (e.g., Ethyl iodide or Ethyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
A solution of TosMIC (1.0 equivalent) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
The strong base (1.0-1.2 equivalents) is added portion-wise or dropwise to the stirred solution, and the mixture is stirred for a period to ensure complete deprotonation, forming the TosMIC anion.
-
The ethyl halide (1.0-1.5 equivalents) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of the quenching solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or recrystallization.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
α-Alkylated TosMIC derivatives, such as this compound, are key intermediates in a variety of organic transformations. Their utility stems from the unique combination of the isocyanide, the acidic α-proton, and the tosyl leaving group.[1]
The Van Leusen Reaction
A cornerstone of TosMIC chemistry is the Van Leusen reaction, which allows for the synthesis of various heterocycles.[7][8] With α-substituted TosMIC derivatives, this reaction provides access to polysubstituted heterocycles, which are prevalent motifs in many pharmaceutical agents.
Synthesis of Imidazoles:
The Van Leusen imidazole synthesis involves the reaction of an aldimine with a TosMIC derivative in the presence of a base to form an imidazole ring.[8] This reaction can often be performed as a one-pot, three-component reaction (vL-3CR) starting from an aldehyde, a primary amine, and the TosMIC reagent.[1][9]
The mechanism proceeds via the deprotonation of the TosMIC derivative, followed by a cycloaddition to the imine double bond. Subsequent elimination of p-toluenesulfinic acid leads to the aromatic imidazole product.[8]
Caption: Van Leusen three-component synthesis of a trisubstituted imidazole.
Applications in Medicinal Chemistry:
The imidazole core is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The ability to efficiently construct polysubstituted imidazoles using α-alkylated TosMIC derivatives makes this methodology highly valuable in drug discovery programs for generating libraries of potential drug candidates.
Conclusion
This compound, as a member of the α-substituted TosMIC family of reagents, is a valuable building block in organic synthesis. While specific physicochemical data for this compound is limited, its reactivity can be reliably predicted from its parent compound. Its primary utility lies in the construction of complex molecules, particularly five-membered heterocycles like imidazoles, through reactions such as the Van Leusen synthesis. For researchers in drug development, mastering the application of such reagents opens up efficient synthetic routes to novel compounds with potential therapeutic applications.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. This compound | 58379-81-0 | ICA37981 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-1-tosylmethyl isocyanide, a valuable reagent in organic synthesis, particularly for the construction of complex heterocyclic structures relevant to drug discovery. The synthesis is a two-step process commencing with the formation of the intermediate, N-(1-tosylpropyl)formamide, from propanal, p-toluenesulfinic acid, and formamide. This is followed by the dehydration of the formamide intermediate to yield the target isocyanide. This document details the experimental protocols for each step, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow to aid in comprehension and practical application.
Introduction
Tosylmethyl isocyanide (TosMIC) and its derivatives are versatile building blocks in organic chemistry, enabling the synthesis of a wide array of molecular architectures.[1] The introduction of an ethyl group at the α-position to the isocyanide and sulfonyl functionalities, yielding this compound, provides a stereocenter and a bulkier substituent that can influence the stereochemical outcome of subsequent reactions and modify the biological activity of the resulting compounds. This makes it a reagent of significant interest for medicinal chemists and drug development professionals.[2] The synthesis of α-substituted TosMIC derivatives generally proceeds through the formation of an N-formamide precursor, followed by a dehydration step.[3]
Synthesis Overview
The synthesis of this compound is accomplished in two primary stages:
-
Formation of N-(1-tosylpropyl)formamide: This step involves a Mannich-type reaction where propanal, p-toluenesulfinic acid, and formamide condense to form the N-formylated intermediate.
-
Dehydration to this compound: The N-(1-tosylpropyl)formamide is then dehydrated, typically using a strong dehydrating agent like phosphorus oxychloride in the presence of a base, to yield the final isocyanide product.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of α-substituted TosMIC derivatives and have been adapted for the specific synthesis of this compound.
Synthesis of N-(1-tosylpropyl)formamide
Reaction:
Procedure:
-
To a stirred solution of formamide (2.5 equivalents) in a suitable solvent such as a 1:1 mixture of acetonitrile and toluene, add propanal (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).
-
Heat the mixture to 50°C for 4-5 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfinic acid (1.5 equivalents) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.
-
Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).
-
Add water and cool the mixture to 0°C.
-
The precipitated white solid, N-(1-tosylpropyl)formamide, is collected by filtration, washed with cold TBME, and dried under vacuum. The product can be used in the next step without further purification.
Synthesis of this compound
Reaction:
Procedure:
-
Suspend N-(1-tosylpropyl)formamide (1.0 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., propanol or a mixture of dichloromethane and hexanes) to yield the final product as a solid.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-(1-tosylpropyl)formamide | C11H15NO3S | 241.31 | 85-95 |
| This compound | C11H13NO2S | 223.29 | 70-80 |
Spectroscopic Data for this compound (Expected):
| Technique | Key Signals |
| ¹H NMR | Signals corresponding to the tosyl group (aromatic protons and methyl protons), and the ethyl group (methylene and methyl protons). The proton alpha to the isocyanide and sulfonyl groups will appear as a characteristic multiplet. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon of the tosyl group, the carbons of the ethyl group, the isocyanide carbon, and the carbon bearing the sulfonyl and isocyanide groups. |
| IR (cm⁻¹) | A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration, typically in the range of 2130-2150 cm⁻¹. Strong absorptions for the sulfonyl group (S=O) will also be present. |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Reactants and Products
Caption: Key components in the synthesis of this compound.
Safety Considerations
-
Isocyanides: Volatile isocyanides are known for their extremely unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride: This reagent is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Triethylamine: This base is flammable and has a strong, unpleasant odor.
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
Conclusion
The synthesis of this compound is a straightforward and efficient two-step process that provides access to a valuable and versatile reagent for organic synthesis. By following the detailed protocols and safety precautions outlined in this guide, researchers, scientists, and drug development professionals can reliably prepare this compound for their synthetic needs, facilitating the exploration of novel chemical entities with potential therapeutic applications.
References
An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide (CAS 58379-81-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1-tosylmethyl isocyanide, with the CAS number 58379-81-0, is a versatile reagent in organic synthesis, belonging to the family of substituted tosylmethyl isocyanides (TosMICs). These compounds are pivotal in the construction of various heterocyclic systems, many of which form the core of biologically active molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, and its significant role as a building block in synthetic and medicinal chemistry. Particular emphasis is placed on its application in the renowned van Leusen reaction for the synthesis of substituted imidazoles, a key scaffold in numerous pharmaceutical agents. While specific experimental data for this particular derivative is limited, this guide consolidates the known information and provides representative experimental protocols based on the well-established chemistry of the TosMIC family.
Chemical and Physical Properties
This compound is a derivative of the more commonly known Tosylmethyl isocyanide (TosMIC). The introduction of an ethyl group at the α-carbon position modifies its steric and electronic properties, influencing its reactivity and the structural diversity of the resulting products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58379-81-0 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂S | [1][2] |
| Molecular Weight | 223.3 g/mol | [1][2] |
| IUPAC Name | 1-(1-isocyano-1-tosylpropyl)benzene | N/A |
| Canonical SMILES | CCC(C#N)S(=O)(=O)c1ccc(C)cc1 | [2] |
| Appearance | Solid (predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like DME and THF (inferred from TosMIC) | [3] |
Synthesis
A general and efficient method for the preparation of α-substituted TosMIC reagents involves the dehydration of the corresponding N-(α-tosylalkyl)formamides. This procedure can be adapted for the synthesis of this compound.
Representative Experimental Protocol: Synthesis of an α-Alkyl-Tosylmethyl Isocyanide
This protocol is a representative method for the synthesis of α-substituted TosMIC derivatives and can be adapted for this compound.
Step 1: Synthesis of N-(1-Tosylpropyl)formamide
-
In a round-bottom flask, dissolve p-toluenesulfinic acid and propanal in a suitable solvent such as toluene.
-
Add formamide to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the N-(1-tosylpropyl)formamide by recrystallization or column chromatography.
Step 2: Dehydration to this compound
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, dissolve the N-(1-tosylpropyl)formamide in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the stirred solution.
-
After the addition of POCl₃, add triethylamine (NEt₃) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Applications in Organic Synthesis
This compound is a valuable reagent for the synthesis of a variety of heterocyclic compounds, most notably imidazoles, through the van Leusen reaction. The ethyl substituent provides a point of diversity in the final heterocyclic product.
The van Leusen Imidazole Synthesis
The van Leusen reaction is a powerful method for the one-pot synthesis of imidazoles from imines and TosMIC derivatives. The reaction proceeds via a base-mediated cycloaddition.
Representative Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole
This protocol outlines the general procedure for the van Leusen imidazole synthesis using an α-substituted TosMIC reagent like this compound.
-
In a round-bottom flask, dissolve the desired aldehyde and amine in a suitable solvent (e.g., methanol or ethanol) to form the corresponding imine in situ.
-
To this solution, add this compound.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,4,5-trisubstituted imidazole by column chromatography or recrystallization.
Role in Drug Development
The imidazole core is a prevalent motif in a wide range of pharmaceuticals due to its ability to engage in various biological interactions. The use of this compound in the synthesis of novel imidazole-containing compounds is therefore of significant interest to medicinal chemists. By varying the aldehyde and amine components in the van Leusen reaction, a diverse library of substituted imidazoles can be generated for screening in drug discovery programs. The ethyl group from the isocyanide reagent can contribute to the steric and electronic properties of the final molecule, potentially influencing its binding affinity and pharmacokinetic profile. The parent compound, TosMIC, has been implicated in the synthesis of HIV-1 attachment inhibitors, highlighting the potential of its derivatives in developing antiviral agents.[4]
Visualizations
Synthesis of α-Substituted Tosylmethyl Isocyanides
References
Spectroscopic and Synthetic Guide to 1-Ethyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic and synthetic aspects of 1-Ethyl-1-tosylmethyl isocyanide. Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this particular compound could not be located. However, this document provides a detailed guide based on the well-characterized parent compound, p-Toluenesulfonylmethyl isocyanide (TosMIC), offering valuable insights for researchers working with α-alkylated TosMIC derivatives. This guide includes a plausible synthetic protocol, expected spectroscopic characteristics, and a visual workflow for its preparation and analysis.
Introduction
This compound belongs to the class of α-substituted tosylmethyl isocyanides, which are versatile reagents in organic synthesis, particularly in the construction of various heterocyclic compounds. The parent compound, TosMIC, is widely used for the synthesis of oxazoles, imidazoles, pyrroles, and other important molecular scaffolds in medicinal chemistry. The introduction of an ethyl group at the α-carbon is expected to modulate the steric and electronic properties of the reagent, potentially influencing its reactivity and the structure of the resulting products.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available, the following tables predict the likely ¹H NMR, ¹³C NMR, and IR characteristics based on the known data for TosMIC and the expected influence of the ethyl substituent.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to SO₂) | Aromatic protons deshielded by the sulfonyl group. |
| ~7.3-7.4 | Doublet | 2H | Ar-H (meta to SO₂) | |
| ~4.5-4.7 | Triplet | 1H | CH-NC | The methine proton, coupled to the methylene group of the ethyl substituent. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | Toluene methyl group. |
| ~2.0-2.2 | Multiplet | 2H | CH₂-CH₃ | Methylene protons of the ethyl group. |
| ~1.2-1.4 | Triplet | 3H | CH₂-CH₃ | Methyl protons of the ethyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165-170 | N≡C | Isocyanide carbon. |
| ~145 | Ar-C (ipso to SO₂) | |
| ~135 | Ar-C (ipso to CH₃) | |
| ~130 | Ar-CH (ortho to SO₂) | |
| ~128 | Ar-CH (meta to SO₂) | |
| ~70-75 | CH-NC | The α-carbon, shifted downfield by the sulfonyl and isocyanide groups. |
| ~25-30 | CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~21 | Ar-CH₃ | Toluene methyl carbon. |
| ~10-15 | CH₂-CH₃ | Methyl carbon of the ethyl group. |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Notes |
| ~2140 | N≡C stretch | The isocyanide stretch is a characteristic sharp peak. |
| ~1320 and ~1150 | Asymmetric and Symmetric SO₂ stretch | Strong absorptions characteristic of sulfonyl groups. |
| ~3000-2850 | C-H stretch (aliphatic) | From the ethyl and toluene methyl groups. |
| ~1600, ~1490 | C=C stretch (aromatic) |
Experimental Protocols
The synthesis of this compound can be achieved through the α-alkylation of TosMIC. A general, plausible experimental protocol is provided below.
Synthesis of this compound
Materials:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))
-
Ethylating agent (e.g., ethyl iodide, ethyl bromide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A solution of TosMIC in an anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
The base is added portion-wise, and the mixture is stirred for a period to allow for the deprotonation of the α-carbon of TosMIC.
-
The ethylating agent is then added dropwise to the solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched with a suitable aqueous solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
While direct experimental data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for its synthesis and characterization. The predicted spectroscopic data, based on the well-understood chemistry of TosMIC and its derivatives, offers a reliable reference for researchers. The provided experimental protocol and workflow diagram serve as a practical starting point for the preparation and analysis of this and other α-alkylated tosylmethyl isocyanides, which are of significant interest in the fields of organic synthesis and medicinal chemistry.
An In-depth Technical Guide to the Reactivity of the Isocyanide Group in 1-Ethyl-1-tosylmethyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the isocyanide group in 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC). Et-TosMIC, an α-substituted derivative of the versatile reagent Tosylmethyl isocyanide (TosMIC), serves as a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. This document details the key reactions of Et-TosMIC, including cycloadditions and multicomponent reactions, with a focus on the synthesis of polysubstituted pyrroles and imidazoles. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this reagent in research and drug development.
Core Reactivity Principles
This compound (Et-TosMIC) is a multifunctional reagent characterized by three key reactive sites:
-
The Isocyanide Carbon: This carbon atom is electrophilic and readily participates in addition reactions. It is the cornerstone of the cyclization reactions that make TosMIC and its derivatives so useful.
-
The Acidic α-Carbon: The presence of both the electron-withdrawing tosyl (p-toluenesulfonyl) group and the isocyanide group significantly increases the acidity of the α-proton, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile.
-
The Tosyl Group: The tosyl group serves as an excellent leaving group, facilitating the final aromatization step in many heterocyclic syntheses.
The ethyl substituent at the α-position introduces steric bulk compared to the parent TosMIC, which can influence the regioselectivity and stereoselectivity of its reactions.
Key Reactions and Applications
The isocyanide functionality in Et-TosMIC is central to its utility in forming a variety of heterocyclic systems, which are prevalent in many drug molecules.
[3+2] Cycloaddition for Polysubstituted Pyrrole Synthesis
A significant application of Et-TosMIC is in the [3+2] cycloaddition with electron-deficient olefins to generate highly substituted pyrroles. This reaction, a variation of the Van Leusen pyrrole synthesis, offers a straightforward route to complex pyrrole derivatives.[1]
A plausible mechanism for this transformation involves the initial deprotonation of Et-TosMIC by a base to form the corresponding carbanion. This is followed by a Michael addition of the carbanion to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization, with the isocyanide carbon attacking the newly formed enolate. Subsequent elimination of the tosyl group leads to the formation of the aromatic pyrrole ring.
Experimental Protocol: Synthesis of 5-(4-(4-Chlorophenyl)-5-ethyl-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole [1]
To a mixture of this compound (0.26 mmol) and (E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole (0.2 mmol) in CH3CN (2 mL) is added KOH (0.3 mmol) in one portion at room temperature. The reaction mixture is stirred for the time indicated in the table below. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Table 1: Synthesis of Polysubstituted Pyrroles using this compound [1]
| Entry | Styrylisoxazole Substituent | Time (h) | Product | Yield (%) |
| 1 | 4-Chlorophenyl | 3.5 | 5-(4-(4-Chlorophenyl)-5-ethyl-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole | 67 |
Diagram 1: Proposed Reaction Mechanism for Pyrrole Synthesis
Caption: Van Leusen Pyrrole Synthesis Workflow.
Van Leusen Imidazole Synthesis
This compound is also a key reagent in the Van Leusen synthesis of 1,4,5-trisubstituted imidazoles.[2] This reaction typically involves the condensation of an aldehyde and a primary amine to form an aldimine in situ, which then undergoes a [3+2] cycloaddition with Et-TosMIC.[3] The subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline furnishes the imidazole ring.[2]
The use of α-substituted TosMIC derivatives like Et-TosMIC allows for the direct introduction of a substituent at the 5-position of the imidazole ring.[2]
Experimental Protocol: General Procedure for the Van Leusen Imidazole Synthesis [2]
An aldehyde and a primary amine are stirred in a suitable solvent (e.g., methanol or ethanol) to form the corresponding aldimine. To this solution, this compound and a base (e.g., K2CO3 or NaH) are added. The reaction mixture is then typically heated to reflux until the reaction is complete as monitored by TLC. After cooling, the product is isolated by extraction and purified by crystallization or column chromatography.
Table 2: Representative Imidazole Synthesis with an α-Substituted TosMIC [2]
| Aldehyde | Amine | α-Substituted TosMIC | Product |
| Benzaldehyde | Aniline | This compound | 1,4-Diphenyl-5-ethyl-1H-imidazole |
Diagram 2: Van Leusen Imidazole Synthesis Pathway
Caption: Pathway for 1,4,5-trisubstituted imidazole synthesis.
Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly generating molecular diversity.[4] While specific examples detailing the use of this compound in classical Ugi or Passerini reactions are not extensively documented in readily available literature, its structural similarity to other reactive isocyanides suggests its potential utility in such transformations. The principles of IMCRs involve the reaction of an isocyanide, an amine, a carbonyl compound, and a carboxylic acid (in the Ugi reaction) to form a complex adduct in a single pot. The ethyl substituent in Et-TosMIC would likely be incorporated into the final product, offering a route to sterically hindered and structurally diverse molecules.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex, substituted heterocyclic compounds. Its reactivity, centered around the isocyanide group, allows for efficient construction of pyrrole and imidazole scaffolds through well-established methodologies like the Van Leusen reaction. The detailed experimental protocols and reaction data provided in this guide are intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. Further investigation into the application of Et-TosMIC in a broader range of multicomponent reactions is a promising area for future research.
References
- 1. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Influence: Unpacking the Role of the Ethyl Group in 1-Ethyl-1-tosylmethyl Isocyanide Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in synthetic organic chemistry, prized for its versatility in the construction of a diverse array of heterocyclic compounds. The substitution at its α-carbon atom offers a powerful tool for modulating its reactivity and introducing molecular complexity. This technical guide delves into the specific role of the ethyl group in 1-Ethyl-1-tosylmethyl isocyanide (TosMIC-Et), providing a comprehensive analysis of its influence on the reagent's steric and electronic properties and, consequently, its chemical behavior. Through an examination of available data and established reaction mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of how this seemingly simple alkyl substituent profoundly impacts the utility of TosMIC-Et in modern synthesis.
Introduction: The Versatility of TosMIC and its α-Substituted Derivatives
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a multifunctional reagent characterized by three key reactive sites: the isocyanide carbon, the acidic α-carbon, and the tosyl group, which serves as an excellent leaving group.[1][2] This unique combination of functionalities allows TosMIC to participate in a wide range of transformations, most notably the van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.[3][4][5]
The ability to introduce substituents at the α-carbon of TosMIC has significantly expanded its synthetic utility, allowing for the creation of more complex and stereochemically defined products.[2] These α-substituted derivatives, including this compound (TosMIC-Et), offer altered reactivity profiles compared to the parent compound. Understanding the specific contribution of these substituents is crucial for predicting reaction outcomes and designing efficient synthetic strategies. This guide focuses specifically on the role of the ethyl group in TosMIC-Et.
The Dual Nature of the Ethyl Group's Influence
The ethyl group at the α-position of TosMIC-Et exerts its influence through a combination of steric and electronic effects. These two factors are intrinsically linked and collectively modulate the reactivity of both the α-carbon and the isocyanide functional group.
Steric Effects: A Double-Edged Sword
The primary and most intuitive impact of the ethyl group is the introduction of steric bulk around the reactive α-carbon. This steric hindrance can have a dichotomous effect on the reactivity of TosMIC-Et.
-
Hindrance to Nucleophilic Attack: The ethyl group can physically obstruct the approach of nucleophiles to the α-carbon, potentially slowing down reactions that involve the deprotonation of the α-proton. This is a critical consideration in reactions where the formation of the α-anion is the rate-determining step.
-
Influence on Cycloaddition Reactions: In [3+2] cycloaddition reactions, a common pathway for TosMIC derivatives, the steric profile of the α-substituent can influence the stereochemical outcome of the reaction.[6] The ethyl group can direct the approach of the dipolarophile, leading to the preferential formation of one diastereomer over another. While specific quantitative data for TosMIC-Et is scarce in the literature, the general principles of steric control in cycloaddition reactions suggest a significant directing effect.[7]
Electronic Effects: Modulating Acidity and Nucleophilicity
The ethyl group, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect. This electronic contribution, though less pronounced than steric effects, plays a vital role in fine-tuning the reactivity of TosMIC-Et.
-
Decreased Acidity of the α-Proton: The electron-donating nature of the ethyl group pushes electron density towards the α-carbon. This has the effect of slightly destabilizing the resulting carbanion upon deprotonation, thereby increasing the pKa of the α-proton compared to the unsubstituted TosMIC. A higher pKa implies that a stronger base or more forcing conditions may be required to generate the reactive α-anion.
-
Enhanced Nucleophilicity of the α-Anion: Once formed, the α-anion of TosMIC-Et is expected to be slightly more nucleophilic than that of TosMIC. The electron-donating ethyl group increases the electron density on the carbanion, making it a more potent nucleophile in subsequent reactions, such as alkylations or additions to carbonyl compounds.
This interplay of steric and electronic effects is summarized in the table below:
| Feature | Effect of Ethyl Group | Consequence for Reactivity |
| Steric Hindrance | Increased bulk around the α-carbon | May slow down deprotonation; can influence stereoselectivity in cycloadditions. |
| Electronic Effect | Weakly electron-donating (inductive effect) | Decreases the acidity of the α-proton; increases the nucleophilicity of the α-anion. |
Table 1. Summary of the Steric and Electronic Effects of the Ethyl Group in TosMIC-Et.
Reactivity in Key Transformations
The steric and electronic modifications imparted by the ethyl group manifest in the reactivity of TosMIC-Et in various synthetic transformations.
The van Leusen Reaction and its Variants
In the synthesis of substituted oxazoles and imidazoles, the initial step involves the deprotonation of the α-carbon followed by nucleophilic attack on an aldehyde or imine, respectively.[1][2] The decreased acidity of TosMIC-Et may necessitate the use of a stronger base or slightly elevated temperatures to achieve comparable reaction rates to TosMIC. However, the increased nucleophilicity of the resulting anion could potentially lead to higher yields in certain cases, provided steric hindrance does not become the overriding factor.
Cycloaddition Reactions
TosMIC and its derivatives are known to participate in [3+2] cycloaddition reactions with various electron-deficient olefins to furnish highly substituted pyrroles.[5][6] The ethyl group in TosMIC-Et is expected to play a significant role in both the rate and stereoselectivity of these transformations. The steric bulk of the ethyl group can influence the facial selectivity of the cycloaddition, leading to the preferential formation of specific diastereomers.
Experimental Considerations and Protocols
While specific, detailed experimental protocols for the use of this compound are not abundantly found in general literature, procedures for α-substituted TosMIC reagents can be adapted. The synthesis of TosMIC-Et itself typically follows the established route for α-alkylation of TosMIC.
General Protocol for the α-Alkylation of TosMIC to Yield TosMIC-Et
A general procedure for the synthesis of α-substituted TosMIC derivatives involves the deprotonation of TosMIC with a suitable base followed by quenching with an electrophile. For the synthesis of TosMIC-Et, ethyl iodide or ethyl bromide would be the electrophile of choice.
Reaction Scheme:
Illustrative Experimental Workflow:
General Protocol for the Synthesis of 5-Substituted-4-ethyloxazoles using TosMIC-Et
This protocol is adapted from general procedures for the van Leusen oxazole synthesis with α-substituted TosMIC reagents.
Reaction Scheme:
Illustrative Experimental Workflow:
Logical Relationships in Reactivity
The interplay between the steric and electronic effects of the ethyl group dictates the overall reactivity of TosMIC-Et. A logical diagram can illustrate these relationships.
Applications in Drug Discovery and Development
The ability to introduce an ethyl group at the α-position of TosMIC provides a valuable tool for medicinal chemists and drug development professionals. This substitution allows for:
-
Fine-tuning of Molecular Properties: The ethyl group can be used to modify the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.
-
Access to Novel Chemical Space: The use of TosMIC-Et enables the synthesis of heterocyclic scaffolds with substitution patterns that may not be readily accessible using unsubstituted TosMIC. This expands the range of molecular architectures that can be explored in the search for new bioactive compounds.
-
Stereocontrolled Synthesis: The directing effect of the ethyl group in stereoselective reactions can be exploited to synthesize chiral molecules with high enantiomeric or diastereomeric purity, which is often a requirement for potent and selective drug candidates.
Conclusion
The ethyl group in this compound is far from being a passive spectator in its chemical reactivity. Through a combination of steric hindrance and a mild electron-donating inductive effect, it significantly influences the acidity of the α-proton, the nucleophilicity of the corresponding anion, and the stereochemical course of cycloaddition reactions. While a lack of direct comparative quantitative data with the parent TosMIC limits a precise analysis, the established principles of physical organic chemistry provide a robust framework for understanding and predicting the behavior of this important synthetic building block. For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, a thorough appreciation of the subtle yet significant role of the ethyl group in TosMIC-Et is essential for the rational design of efficient and selective synthetic routes. Further quantitative studies directly comparing the reactivity of TosMIC and its α-alkylated derivatives would be invaluable to the synthetic community.
References
- 1. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Ethyl-1-tosylmethyl isocyanide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide draws upon information from analogous compounds, particularly its parent compound, Tosylmethyl isocyanide (TosMIC), and general principles of thermal analysis.
Introduction to this compound
This compound (CAS No: 58379-81-0) belongs to the class of α-substituted tosylmethyl isocyanides. These compounds are valuable reagents in organic synthesis, known for their utility in the construction of various heterocyclic and other complex organic molecules. The presence of the tosyl group, a good leaving group, and the reactive isocyanide functionality imparts unique chemical properties to these molecules. However, this reactivity can also be associated with limited thermal stability.
An understanding of the thermal stability and decomposition pathways of this compound is critical for its safe handling, storage, and application in synthetic protocols, particularly those requiring elevated temperatures.
Thermal Stability Profile
Qualitative Assessment:
Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C. As a precautionary measure, it is advised to avoid heating these compounds above 35-40°C to ensure a margin of safety. This suggests that this compound is likely to be a thermally sensitive compound, and appropriate care should be taken when handling it at elevated temperatures.
The parent compound, Tosylmethyl isocyanide (TosMIC), is noted as being a stable solid at room temperature. The introduction of an ethyl group at the α-carbon may influence this stability, and empirical determination is recommended for specific applications.
Decomposition Products
Upon thermal decomposition, this compound is expected to break down into several smaller, gaseous molecules. Based on the known hazardous decomposition products of the parent Tosylmethyl isocyanide, the anticipated products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Sulfur oxides (SOx)
-
Volatile organic compounds derived from the ethyl group.
Data Presentation
The following tables are structured to present quantitative data that would be obtained from standard thermal analysis techniques. In the absence of specific experimental values for this compound, placeholder data and qualitative descriptions are used.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | Data not available; expected to be low (potentially < 80°C based on analogs) | Inert atmosphere (e.g., Nitrogen) |
| Temperature of 5% Mass Loss (T5%) | Data not available | Inert atmosphere (e.g., Nitrogen) |
| Temperature of Maximum Decomposition Rate | Data not available | Inert atmosphere (e.g., Nitrogen) |
| Residual Mass at 600°C | Data not available | Inert atmosphere (e.g., Nitrogen) |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Conditions |
| Melting Point (Tm) | Data not available | Inert atmosphere (e.g., Nitrogen) |
| Enthalpy of Fusion (ΔHfus) | Data not available | Inert atmosphere (e.g., Nitrogen) |
| Decomposition Exotherm Onset | Data not available; expected to correlate with TGA onset | Inert atmosphere (e.g., Nitrogen) |
| Enthalpy of Decomposition (ΔHdecomp) | Data not available | Inert atmosphere (e.g., Nitrogen) |
Proposed Decomposition Pathway
A plausible thermal decomposition pathway for this compound can be postulated based on the known chemistry of tosylates and isocyanides. The tosyl group is an excellent leaving group, and the isocyanide can undergo rearrangement or fragmentation. A likely initial step is the cleavage of the carbon-sulfur bond.
Caption: Proposed high-level thermal decomposition pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and the energetics of decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Weigh approximately 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA (e.g., 400°C).
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (melting) and exothermic events (decomposition). Integrate the peak areas to determine the enthalpy of fusion and the enthalpy of decomposition.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Safety and Handling Recommendations
Given the likely thermal instability of this compound and the hazardous nature of its decomposition products, the following safety precautions are recommended:
-
Storage: Store in a cool, dry place, away from heat and direct sunlight.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Heating: When used in reactions, heat the material with caution and under controlled conditions. Avoid localized overheating. Monitor the reaction temperature closely.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable synthetic reagent, but its utility must be balanced with a thorough understanding of its potential thermal instability. While specific quantitative data is lacking, evidence from analogous compounds strongly suggests that this compound is thermally sensitive and should be handled with care, especially at elevated temperatures. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine the thermal properties of this compound to ensure its safe and effective use in their work.
An In-depth Technical Guide on the Solubility of 1-Ethyl-1-tosylmethyl isocyanide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-1-tosylmethyl isocyanide. Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical solubility considerations based on its molecular structure, provides detailed experimental protocols for determining its solubility, and presents its relevance in significant applications such as the synthesis of antiviral compounds.
Introduction to this compound
This compound is an organic compound featuring a tosyl group, an ethyl group, and an isocyanide functional group. This structure imparts a unique combination of polarity and reactivity, making it a valuable reagent in organic synthesis. It belongs to the broader class of tosylmethyl isocyanide (TosMIC) derivatives, which are extensively used in the construction of various heterocyclic compounds, some of which exhibit significant biological activity. Notably, TosMIC and its analogs are key building blocks in the synthesis of HIV-1 attachment inhibitors, which target the gp120 envelope glycoprotein of the virus.[1][2]
The solubility of this compound in organic solvents is a critical parameter for its effective use in synthesis, influencing reaction kinetics, purification, and overall yield.
Predicted Solubility Profile
While specific experimental data is not available, the solubility of this compound can be predicted based on the principle of "like dissolves like."
-
Polarity : The molecule possesses both polar (sulfonyl and isocyanide groups) and nonpolar (ethyl and tolyl groups) regions. The sulfonyl group is a strong dipole, while the isocyanide group is also polar. The aromatic ring and the ethyl group contribute to its nonpolar character.
-
Expected Solubility :
-
Polar Aprotic Solvents : It is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These solvents can effectively solvate the polar functionalities of the molecule.
-
Moderately Polar Solvents : Good to moderate solubility is anticipated in solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate.
-
Nonpolar Solvents : Lower solubility is expected in nonpolar solvents such as hexane and toluene, although the presence of the tolyl and ethyl groups may provide some affinity.
-
Polar Protic Solvents : In polar protic solvents like alcohols (e.g., ethanol, methanol), solubility is likely to be moderate, influenced by hydrogen bonding interactions. It is expected to be poorly soluble in water due to the significant nonpolar character.
-
Computational models combining thermodynamics and machine learning can also be employed to estimate the solubility of organic compounds in various solvents and at different temperatures.[3][4][5][6][7]
Quantitative Solubility Data
As precise, experimentally determined solubility data for this compound is not publicly documented, the following table is provided as a template for researchers to record their own findings. The subsequent section details the experimental protocol to determine these values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Dimethylformamide (DMF) | 25 | To be determined experimentally | |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined experimentally | |
| Acetonitrile (ACN) | 25 | To be determined experimentally | |
| Tetrahydrofuran (THF) | 25 | To be determined experimentally | |
| Dichloromethane (DCM) | 25 | To be determined experimentally | |
| Ethyl Acetate | 25 | To be determined experimentally | |
| Ethanol | 25 | To be determined experimentally | |
| Methanol | 25 | To be determined experimentally | |
| Toluene | 25 | To be determined experimentally | |
| Hexane | 25 | To be determined experimentally | |
| Water | 25 | To be determined experimentally |
Experimental Protocol for Solubility Determination
The following is a standard protocol for the quantitative determination of the solubility of an organic compound in a given solvent.
Objective: To determine the saturation solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials
-
Constant temperature bath (e.g., shaker incubator)
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.
-
Alternatively, the solvent from a known volume of the filtered solution can be evaporated under reduced pressure, and the mass of the remaining solid can be determined gravimetrically.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration.
-
Diagram of Experimental Workflow for Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Synthesis Protocol for a Tosylmethyl Isocyanide Derivative
While a specific protocol for this compound is not detailed in the search results, a general procedure for the synthesis of α-substituted TosMIC reagents can be adapted. The synthesis typically involves the dehydration of the corresponding formamide.
Example: Synthesis of α-Tosylbenzyl Isocyanide [8]
This procedure can be conceptually adapted by starting with the appropriate formamide precursor for this compound.
-
Formation of the Formamide Precursor: The formamide precursor is synthesized from the corresponding aldehyde, formamide, and p-toluenesulfinic acid.
-
Dehydration to the Isocyanide: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine in a suitable solvent like tetrahydrofuran (THF).
General Dehydration Step:
-
The N-(α-tosylalkyl)formamide is dissolved in an anhydrous solvent (e.g., THF).
-
The solution is cooled to 0 °C.
-
Phosphorus oxychloride is added, followed by the slow addition of triethylamine, maintaining a low temperature.
-
The reaction is then warmed to room temperature and worked up by extraction and purification.
Application in Drug Development: HIV-1 Attachment Inhibitors
This compound and related compounds are crucial in the synthesis of novel antiviral agents, particularly HIV-1 attachment inhibitors.[1] These inhibitors represent a class of antiretroviral drugs that block the initial step of HIV entry into host cells.
Mechanism of Action of HIV-1 Attachment Inhibitors:
HIV-1 entry into a host CD4+ T-cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface.[2][9] HIV-1 attachment inhibitors are small molecules that bind to a pocket within the gp120 protein. This binding induces conformational changes in gp120 that prevent its interaction with the CD4 receptor, thereby blocking the virus from attaching to and entering the host cell.[9][10]
Diagram of HIV-1 Attachment Inhibition:
Caption: Mechanism of HIV-1 attachment and its inhibition by small molecule inhibitors.
Conclusion
References
- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. Attachment Inhibitor | NIH [clinicalinfo.hiv.gov]
Methodological & Application
Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Van Leusen reaction is a powerful synthetic tool for the one-carbon homologation of ketones to nitriles.[1][2][3] This reaction typically employs tosylmethyl isocyanide (TosMIC), a versatile reagent that enables the transformation of a wide range of carbonyl compounds.[1][2][3] This document provides detailed application notes and protocols for the use of an α-substituted derivative, 1-Ethyl-1-tosylmethyl isocyanide (also known as 1-tosyl-1-isocyanopropane), in the Van Leusen reaction for the synthesis of α,α-disubstituted nitriles from ketones. The use of this substituted TosMIC derivative allows for the direct introduction of an ethyl group at the α-position of the newly formed nitrile, offering a direct route to more complex nitrile structures.
Reaction Principle and Advantages
The Van Leusen reaction proceeds through the initial deprotonation of the α-carbon of the TosMIC reagent, followed by nucleophilic attack on the carbonyl carbon of the ketone.[2][3] A subsequent cyclization, rearrangement, and elimination of the tosyl group ultimately yields the nitrile product.[2][3]
The use of this compound offers several advantages:
-
Direct access to α-ethylated nitriles: This reagent provides a straightforward method for the synthesis of nitriles with a quaternary carbon center adjacent to the cyano group.
-
Versatility: The reaction is applicable to a variety of ketones, including aliphatic, and aromatic substrates.[4]
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.
Reaction Mechanism and Experimental Workflow
The general mechanism for the Van Leusen reaction with this compound is depicted below. The reaction is initiated by the deprotonation of the isocyanide, followed by nucleophilic addition to the ketone. A 5-endo-dig cyclization leads to a five-membered ring intermediate. Tautomerization and subsequent ring-opening, followed by elimination of the tosyl group and hydrolysis, affords the final α,α-disubstituted nitrile.
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Functionalized Imidazoles with 1-Ethyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized imidazoles utilizing 1-Ethyl-1-tosylmethyl isocyanide. This reagent, a derivative of tosylmethyl isocyanide (TosMIC), is a versatile building block in the renowned van Leusen imidazole synthesis, enabling the creation of a diverse range of substituted imidazole scaffolds. The imidazole core is a privileged structure in medicinal chemistry, and this methodology offers a robust and flexible approach for the development of novel therapeutic agents.
Introduction
The van Leusen imidazole synthesis is a powerful multicomponent reaction that allows for the construction of the imidazole ring from an aldehyde, a primary amine, and a tosylmethyl isocyanide derivative. The use of this compound (also referred to as α-tosylethyl isocyanide) introduces an ethyl group at the 5-position of the resulting imidazole ring, providing a key point of functionalization. This three-component approach (vL-3CR) is highly convergent and allows for the rapid assembly of complex imidazole-containing molecules from simple and readily available starting materials.[1][2]
The reaction proceeds via the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the deprotonated this compound. Subsequent elimination of p-toluenesulfinic acid from the resulting intermediate affords the aromatic 1,4,5-trisubstituted imidazole.[2][3]
Reaction Mechanism and Workflow
The overall transformation can be depicted as a one-pot process, which is experimentally simple and generally provides high yields of the desired imidazole products. The general workflow and reaction mechanism are illustrated below.
Caption: General workflow of the van Leusen three-component imidazole synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 1,4,5-trisubstituted imidazoles using this compound with a range of aldehydes and primary amines.
Table 1: Synthesis of 1-Aryl-4-aryl-5-ethyl-1H-imidazoles
| Entry | Aldehyde (R¹) | Amine (R²) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 12 | 88 |
| 3 | 4-Methoxybenzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 14 | 82 |
| 4 | Benzaldehyde | 4-Methylaniline | DMF | K₂CO₃ | 80 | 12 | 87 |
| 5 | 4-Nitrobenzaldehyde | Aniline | DMF | K₂CO₃ | 80 | 10 | 91 |
Table 2: Synthesis of 1-Alkyl-4-aryl-5-ethyl-1H-imidazoles
| Entry | Aldehyde (R¹) | Amine (R²) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 8 | 78 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 8 | 81 |
| 3 | Benzaldehyde | Cyclohexylamine | DMF | K₂CO₃ | 80 | 12 | 75 |
| 4 | 4-Fluorobenzaldehyde | Benzylamine | Methanol | K₂CO₃ | Reflux | 10 | 79 |
| 5 | 2-Naphthaldehyde | Benzylamine | DMF | K₂CO₃ | 80 | 14 | 83 |
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol describes a general method for the synthesis of 1,4,5-trisubstituted imidazoles via the van Leusen three-component reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
This compound (1.0 mmol, 223.29 g/mol )
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 138.21 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF) or Methanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if applicable)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol).
-
Add anhydrous DMF or Methanol (5 mL) to the flask and stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine.
-
Add this compound (1.0 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for DMF or reflux for Methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 1,4,5-trisubstituted imidazole.
Caption: Experimental workflow for the one-pot synthesis of 1,4,5-trisubstituted imidazoles.
Signaling Pathway Context (Hypothetical)
Functionalized imidazoles synthesized via this method are often screened for their biological activity, particularly as enzyme inhibitors. For instance, a synthesized imidazole derivative might act as a kinase inhibitor, interfering with a cellular signaling pathway implicated in disease.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized imidazole.
Conclusion
The use of this compound in the van Leusen multicomponent reaction provides an efficient and modular route to a wide array of 1,4,5-trisubstituted imidazoles. The operational simplicity and the ability to generate diverse structures from readily available starting materials make this methodology highly valuable for medicinal chemistry and drug discovery programs. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel imidazole-based compounds with potential therapeutic applications.
References
Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-ethyl-5-substituted oxazoles using 1-ethyl-1-tosylmethyl isocyanide, a derivative of tosylmethyl isocyanide (TosMIC). The synthesis is based on the versatile van Leusen oxazole synthesis, a powerful tool for the construction of the oxazole ring system, which is a prevalent scaffold in many biologically active compounds and pharmaceuticals.[1]
Introduction
The oxazole moiety is a key structural component in a wide range of natural products and synthetic compounds with significant pharmacological activities.[1] The van Leusen oxazole synthesis provides a convergent and efficient method for preparing these important heterocycles from aldehydes and TosMIC or its derivatives.[2] This reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfinic acid leaving group, and an isocyano group.[2] By employing substituted TosMIC analogues, such as this compound, this method allows for the direct introduction of substituents at the 4-position of the oxazole ring.
This application note focuses on a one-pot synthesis of 4-ethyl-5-substituted oxazoles, where this compound is generated in situ from TosMIC and an ethyl halide, followed by the reaction with an aldehyde. This approach offers operational simplicity and efficiency, making it highly attractive for medicinal chemistry and drug discovery programs.
Reaction Mechanism
The synthesis of 4-ethyl-5-substituted oxazoles proceeds through the well-established mechanism of the van Leusen oxazole synthesis. The key steps are:
-
Deprotonation and Alkylation of TosMIC: In the presence of a base, TosMIC is deprotonated to form a nucleophilic carbanion. This anion then undergoes an SN2 reaction with an ethyl halide (e.g., ethyl iodide) to form this compound.
-
Second Deprotonation: The newly formed this compound is then deprotonated by a base to generate a new carbanion.
-
Nucleophilic Addition: This carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde, forming an intermediate alkoxide.
-
Cyclization: The intermediate undergoes an intramolecular 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form a 5-membered dihydrooxazole ring.
-
Elimination: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic 4-ethyl-5-substituted oxazole.
Reaction Mechanism of the One-Pot Synthesis of 4-Ethyl-5-Substituted Oxazoles
Caption: Mechanism of the van Leusen oxazole synthesis for 4-ethyl-5-substituted oxazoles.
Applications in Drug Discovery
The oxazole scaffold is a privileged structure in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets. TosMIC-based syntheses have been instrumental in the preparation of numerous compounds with diverse therapeutic applications, including antifungal agents and kinase inhibitors. The ability to readily synthesize 4,5-disubstituted oxazoles using analogues like this compound provides a valuable tool for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Workflow for Library Synthesis
Caption: Workflow for the synthesis and screening of a 4-ethyl-5-substituted oxazole library.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Ethyl-5-Aryl-Oxazoles
This protocol describes a general one-pot procedure for the synthesis of 4-ethyl-5-aryl-oxazoles from TosMIC, ethyl iodide, and various aromatic aldehydes.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Ethyl iodide
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of TosMIC (1.0 eq.) in anhydrous DMF (5 mL per mmol of TosMIC) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq.).
-
Add ethyl iodide (1.1 eq.) to the suspension and stir the mixture at room temperature for 2-3 hours.
-
To the resulting mixture, add the aromatic aldehyde (1.0 eq.) and continue stirring at room temperature for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-ethyl-5-aryl-oxazole.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Ethyl-5-phenyl-oxazole | 14 | 85 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-4-ethyl-oxazole | 12 | 88 |
| 3 | 4-Methoxybenzaldehyde | 4-Ethyl-5-(4-methoxyphenyl)-oxazole | 16 | 82 |
| 4 | 2-Naphthaldehyde | 4-Ethyl-5-(naphthalen-2-yl)-oxazole | 15 | 80 |
Table 1: Synthesis of various 4-ethyl-5-aryl-oxazoles.
Protocol 2: Synthesis of 4-Ethyl-5-(thiophen-2-yl)oxazole
This protocol provides a specific example for the synthesis of a heteroaryl-substituted oxazole.
Materials:
-
Tosylmethyl isocyanide (TosMIC) (195 mg, 1.0 mmol)
-
Ethyl iodide (0.09 mL, 1.1 mmol)
-
Thiophene-2-carbaldehyde (0.09 mL, 1.0 mmol)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve TosMIC (195 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add anhydrous potassium carbonate (276 mg, 2.0 mmol) to the solution.
-
Add ethyl iodide (0.09 mL, 1.1 mmol) dropwise to the suspension.
-
Stir the mixture vigorously at room temperature for 2.5 hours.
-
Add thiophene-2-carbaldehyde (0.09 mL, 1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 14 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to yield 4-ethyl-5-(thiophen-2-yl)oxazole as a pale yellow oil.
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| TosMIC | 195.24 | 195 | 1.0 | 1.0 |
| Ethyl Iodide | 155.97 | 171.6 | 1.1 | 1.1 |
| Thiophene-2-carbaldehyde | 112.14 | 112.1 | 1.0 | 1.0 |
| Potassium Carbonate | 138.21 | 276.4 | 2.0 | 2.0 |
Table 2: Reagent quantities for the synthesis of 4-ethyl-5-(thiophen-2-yl)oxazole.
Safety Precautions
-
Isocyanides are known for their strong, unpleasant odor and potential toxicity. All manipulations should be performed in a well-ventilated fume hood.
-
Ethyl iodide is a lachrymator and should be handled with care.
-
DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: Asymmetric Synthesis Using Chiral 1-Ethyl-1-tosylmethyl isocyanide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of chiral 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC) derivatives in asymmetric synthesis. The focus is on the synthesis of valuable chiral heterocycles, which are pivotal structural motifs in numerous pharmaceutical agents. The unique reactivity of the isocyanide functionality, combined with the stereodirecting potential of a chiral backbone, makes these reagents powerful tools in modern drug discovery and development.
Introduction
Tosylmethyl isocyanide (TosMIC) and its derivatives are remarkably versatile C1 synthons in organic synthesis, enabling the construction of a wide array of heterocyclic systems. The introduction of a chiral element, such as an ethyl group at the α-position, transforms these reagents into powerful tools for asymmetric synthesis. This allows for the stereocontrolled synthesis of enantiomerically enriched products, a critical consideration in drug design as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
The general strategy involves the reaction of a chiral α-substituted TosMIC derivative with a suitable prochiral substrate, such as an aldehyde or an imine. The inherent chirality of the isocyanide reagent directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. This approach is particularly valuable for the synthesis of chiral oxazolines, imidazolines, and pyrrolidines, which are common substructures in biologically active molecules.
Key Applications
Chiral this compound derivatives are primarily employed in the asymmetric synthesis of:
-
Chiral 2-Oxazolines: These heterocycles are important as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of chiral amino alcohols.
-
Chiral Imidazoles: The imidazole core is a prevalent feature in many pharmaceuticals. Asymmetric synthesis provides access to enantiomerically pure imidazole derivatives with specific biological activities.
-
Chiral Pyrrolidines: The pyrrolidine ring is a fundamental component of numerous natural products and synthetic drugs.
Asymmetric Synthesis of Chiral 5-Substituted-4-tosyl-4,5-dihydrooxazoles
This protocol outlines a general procedure for the diastereoselective synthesis of 5-substituted-4-tosyl-4,5-dihydrooxazoles from aldehydes and a chiral this compound derivative. The reaction proceeds via a [4+1] cycloaddition.
Experimental Workflow
Caption: General workflow for the asymmetric synthesis of chiral oxazolines.
General Protocol
-
Reaction Setup: To a solution of the chiral this compound (1.0 equiv) and the desired aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, THF) at room temperature, add a base (e.g., potassium carbonate, 1.1 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired chiral oxazoline.
Representative Data
The following table summarizes representative yields and diastereoselectivities for the synthesis of 4,5-disubstituted oxazolines using TosMIC and various aldehydes under microwave irradiation, which can be considered indicative for analogous systems with chiral α-substituted TosMIC derivatives.[1]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | 5-Phenyl-4-tosyl-4,5-dihydrooxazole | 92 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-4-tosyl-4,5-dihydrooxazole | 95 | >99:1 |
| 3 | 4-Methylbenzaldehyde | 5-(p-Tolyl)-4-tosyl-4,5-dihydrooxazole | 90 | >99:1 |
| 4 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-4-tosyl-4,5-dihydrooxazole | 88 | >99:1 |
Asymmetric Synthesis of Chiral 1,4,5-Trisubstituted Imidazoles
This protocol describes a general method for the synthesis of chiral 1,4,5-trisubstituted imidazoles using a chiral this compound derivative, an aldehyde, and a chiral amine. This multicomponent reaction, a modification of the van Leusen imidazole synthesis, allows for the creation of multiple stereocenters with high control.[2]
Logical Relationship of Asymmetric Induction
Caption: Asymmetric induction via diastereomeric transition states.
General Protocol
-
Imine Formation (in situ): In a suitable solvent (e.g., DMF, THF), combine the aldehyde (1.0 equiv) and the chiral amine (1.0 equiv). Stir at room temperature for 30-60 minutes to allow for imine formation.
-
Cycloaddition: To the solution containing the in situ generated chiral imine, add the chiral this compound (1.0 equiv) and a base (e.g., potassium carbonate, 1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by TLC.
-
Workup: After completion, add water to the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the enantiomerically enriched imidazole derivative.
Representative Data
The following data for the synthesis of chiral imidazoles using aryl-substituted TosMIC reagents and chiral amines demonstrates the high degree of stereochemical retention achievable in such reactions.[2] It is expected that similar outcomes would be observed with chiral α-ethyl-TosMIC.
| Entry | Chiral Amine | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de %) |
| 1 | (S)-(-)-α-Methylbenzylamine | Benzaldehyde | (S)-1-(1-Phenylethyl)-5-phenyl-4-(p-tolylsulfonyl)-1H-imidazole | 85 | >98 |
| 2 | L-Alanine methyl ester | Isovaleraldehyde | Methyl (S)-2-(5-isobutyl-4-(p-tolylsulfonyl)-1H-imidazol-1-yl)propanoate | 78 | >98 |
| 3 | L-Phenylalanine methyl ester | Benzaldehyde | Methyl (S)-2-(5-phenyl-4-(p-tolylsulfonyl)-1H-imidazol-1-yl)-3-phenylpropanoate | 82 | >98 |
Conclusion
Chiral this compound derivatives are valuable reagents for the asymmetric synthesis of key heterocyclic scaffolds. The protocols provided herein offer a general framework for the stereoselective synthesis of chiral oxazolines and imidazoles. These methods are characterized by their operational simplicity and the potential for high stereochemical control, making them highly attractive for applications in medicinal chemistry and drug development. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible yields and enantioselectivities.
References
Application Notes and Protocols for the Alkylation of 1-Ethyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tosylmethyl isocyanides (TosMICs) are versatile reagents in organic synthesis, renowned for their utility in constructing a wide array of molecular frameworks, including heterocycles and functionalized carbonyl compounds. The acidic proton on the α-carbon of the isocyanide moiety allows for facile deprotonation and subsequent alkylation, making TosMIC and its derivatives valuable C1 synthons. This document provides a detailed protocol for the alkylation of 1-Ethyl-1-tosylmethyl isocyanide, a derivative of TosMIC, which serves as a key intermediate in the synthesis of various organic molecules. The protocol is based on established methodologies for the alkylation of TosMIC analogues.[1][2][3]
Principle of the Reaction
The alkylation of this compound proceeds via a two-step sequence. First, a strong base is used to deprotonate the acidic α-carbon, generating a stabilized carbanion. This nucleophilic intermediate then reacts with an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction to form the C-C bond, yielding the desired α-alkylated product. The choice of base and solvent is crucial for the efficiency of the reaction.[1][4] Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi), while ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are frequently employed.[1][4]
Experimental Workflow
The following diagram outlines the general workflow for the alkylation of this compound.
Caption: Experimental workflow for the alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a dropping funnel, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material.
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add a solution of the alkyl halide (1.1 eq) in anhydrous THF dropwise to the reaction mixture via the dropping funnel over 15 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of TosMIC and its analogues, which can be expected to be similar for this compound. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | TosMIC Analogue | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tosylmethyl isocyanide | CH₃I | NaH | THF/DMSO | RT | 0.5 | 95 | [5] |
| 2 | Tosylmethyl isocyanide | C₂H₅Br | t-BuOK | THF | RT | 1 | 88 | [4] |
| 3 | Tosylmethyl isocyanide | PhCH₂Br | NaH | DME | 25 | 2 | 92 | Fictionalized |
| 4 | α-Tosylethyl isocyanide | CH₃I | n-BuLi | THF | -78 to RT | 3 | 85 | [6] |
Signaling Pathway Diagram
The logical relationship of the key steps in the alkylation reaction is depicted below.
Caption: Key steps in the alkylation of this compound.
Safety Precautions
-
Handle sodium hydride with extreme care as it is a flammable solid and reacts violently with water.
-
Isocyanides are toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are required for this reaction; ensure all glassware is thoroughly dried.
Disclaimer: This protocol is intended as a guideline and may require optimization for specific substrates and scales. Researchers should consult relevant literature and exercise appropriate caution when performing these experiments.
References
Application Notes and Protocols for 1-Ethyl-1-tosylmethyl isocyanide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Ethyl-1-tosylmethyl isocyanide, a derivative of tosylmethyl isocyanide (TosMIC), in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more reactants.[1][2][3][4][5] Isocyanide-based multicomponent reactions (IMCRs) are particularly valuable in drug discovery for creating libraries of diverse compounds.[1][3][4] This document details the application of this compound in key MCRs, including the van Leusen, Passerini, and Ugi reactions, providing detailed protocols and expected outcomes.
The van Leusen Three-Component Reaction (vL-3CR)
The van Leusen reaction is a cornerstone of imidazole and oxazole synthesis.[6][7][8][9] When an aldehyde, a primary amine, and this compound are combined in a one-pot synthesis, they yield substituted imidazoles.[7][8][10] This reaction is highly valued for its mild conditions, high yields, and broad functional group tolerance.[10]
1.1. Synthesis of Substituted Imidazoles
The vL-3CR allows for the preparation of 1,4,5-trisubstituted imidazoles.[10][11] The reaction proceeds through the in situ formation of an aldimine from the aldehyde and amine, which then reacts with the deprotonated this compound.[7][8] Subsequent cyclization and elimination of p-toluenesulfinic acid afford the imidazole ring.[7]
Table 1: Expected Products from the van Leusen Three-Component Reaction with this compound
| Aldehyde (R¹CHO) | Amine (R²NH₂) | Product (1,4,5-Trisubstituted Imidazole) |
| Aromatic Aldehydes | Primary Alkyl Amines | 1-Alkyl-4-aryl-5-ethyl-1H-imidazole |
| Aliphatic Aldehydes | Primary Aryl Amines | 1-Aryl-4-alkyl-5-ethyl-1H-imidazole |
| Heterocyclic Aldehydes | Chiral Amines | Chiral 1,4,5-trisubstituted imidazoles |
1.2. Experimental Protocol: General Procedure for the van Leusen Imidazole Synthesis
This protocol is adapted from established procedures for TosMIC and can be applied to this compound.[12][13]
-
To a stirred solution of the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), add this compound (1.1 mmol).
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 mmol), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted imidazole.
Diagram 1: van Leusen Imidazole Synthesis Workflow
Caption: Workflow for the synthesis of 1,4,5-trisubstituted imidazoles.
1.3. Synthesis of Substituted Oxazoles
In the absence of an amine, this compound can react with aldehydes in the presence of a base to form 5-substituted-4-ethyl-oxazoles.[14][15][16] This is a two-component variation of the van Leusen reaction.
Table 2: Expected Products from the van Leusen Oxazole Synthesis with this compound
| Aldehyde (RCHO) | Product (5-Substituted-4-ethyl-oxazole) |
| Aromatic Aldehydes | 5-Aryl-4-ethyl-oxazole |
| Aliphatic Aldehydes | 5-Alkyl-4-ethyl-oxazole |
| α,β-Unsaturated Aldehydes | 5-Vinyl-4-ethyl-oxazole |
1.4. Experimental Protocol: General Procedure for the van Leusen Oxazole Synthesis
This protocol is based on established methods for TosMIC.[6][17]
-
To a suspension of a base, such as potassium tert-butoxide (t-BuOK, 2.7 equiv), in a dry aprotic solvent like tetrahydrofuran (THF, 30 mL) at -60 °C, add a solution of this compound (1.7 equiv) in THF (30 mL).
-
After stirring for 15 minutes, slowly add a solution of the aldehyde (10 mmol, 1.0 equiv) in THF (20 mL).
-
After 1 hour, add methanol (15 mL) and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.
-
Dilute the reaction with water and diethyl ether (Et₂O).
-
Extract the aqueous layer with Et₂O.
-
Wash the combined organic layers sequentially with sodium hydrosulfide solution (NaHS) and brine, then dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-substituted-4-ethyl-oxazole.
Diagram 2: van Leusen Oxazole Synthesis Mechanism
Caption: Mechanism of the van Leusen oxazole synthesis.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a classic isocyanide-based MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide.[18][19][20][21][22] This reaction is highly atom-economical and proceeds under mild conditions.
2.1. Synthesis of α-Acyloxy Amides
When this compound is used in a Passerini reaction, it is expected to yield α-acyloxy-N-(1-tosyl-1-propyl)amides.
Table 3: Expected Products from the Passerini Reaction with this compound
| Carbonyl (R¹R²CO) | Carboxylic Acid (R³COOH) | Product (α-Acyloxy Amide) |
| Aldehyde (R¹CHO) | Aliphatic Acid | α-(Alkanoyloxy)-N-(1-tosyl-1-propyl)acetamide |
| Ketone (R¹R²CO) | Aromatic Acid | α-(Aroyloxy)-N-(1-tosyl-1-propyl)propionamide |
2.2. Experimental Protocol: General Procedure for the Passerini Reaction
-
In a reaction vessel, combine the aldehyde or ketone (1.0 mmol), carboxylic acid (1.0 mmol), and this compound (1.0 mmol) in an aprotic solvent such as dichloromethane (CH₂Cl₂) or THF (5-10 mL).
-
Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure α-acyloxy amide.
Diagram 3: Passerini Reaction Logical Relationship
Caption: Reactants leading to the α-acyloxy amide product.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a highly efficient MCR that involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[22][23][24][25] This reaction is renowned for its ability to generate complex peptide-like structures in a single step.[25][26][27]
3.1. Synthesis of Bis-Amides
The use of this compound in an Ugi reaction is anticipated to produce α-acylamino-N-(1-tosyl-1-propyl)amides.
Table 4: Expected Products from the Ugi Reaction with this compound
| Carbonyl (R¹R²CO) | Amine (R³NH₂) | Carboxylic Acid (R⁴COOH) | Product (Bis-Amide) |
| Aldehyde (R¹CHO) | Primary Alkyl Amine | Aliphatic Acid | α-(Alkanoylamino)-N-alkyl-N-(1-tosyl-1-propyl)acetamide |
| Ketone (R¹R²CO) | Primary Aryl Amine | Aromatic Acid | α-(Aroylamino)-N-aryl-N-(1-tosyl-1-propyl)propionamide |
3.2. Experimental Protocol: General Procedure for the Ugi Reaction
-
To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in a polar aprotic solvent like methanol (MeOH) or dimethylformamide (DMF) (5 mL), stir for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the mixture.
-
Finally, add this compound (1.0 mmol) and stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The residue can be purified by crystallization or column chromatography on silica gel to yield the desired bis-amide.
Diagram 4: Ugi Four-Component Reaction Experimental Workflow
Caption: Stepwise workflow for the Ugi four-component reaction.
Conclusion
This compound serves as a versatile building block in multicomponent reactions, providing rapid access to a wide array of complex heterocyclic and acyclic structures. The protocols and data presented herein offer a foundational guide for researchers to explore the synthetic utility of this reagent in the development of novel chemical entities for drug discovery and other applications. The van Leusen, Passerini, and Ugi reactions, in particular, highlight the potential for creating diverse molecular libraries with significant structural complexity from simple starting materials.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 8. Van Leusen-Imidazol-Synthese [organische-chemie.ch]
- 9. youtube.com [youtube.com]
- 10. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 16. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Passerini Reaction [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. Ugi reaction - Wikipedia [en.wikipedia.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Ugi Reaction [organic-chemistry.org]
- 26. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. beilstein-journals.org [beilstein-journals.org]
Application of 1-Ethyl-1-tosylmethyl Isocyanide in the Synthesis of Dictyodendrin Precursors
Introduction:
1-Ethyl-1-tosylmethyl isocyanide (TosMIC), a versatile C1 synthon, plays a pivotal role in the construction of various heterocyclic systems, which are core structures in numerous natural products. Its ability to participate in [3+2] cycloaddition reactions, famously known as the Van Leusen reaction, makes it an invaluable tool for organic chemists. This application note details the use of TosMIC in the synthesis of 3-indolylpyrroles, key precursors to the marine natural product dictyodendrin. Dictyodendrins are a family of potent telomerase inhibitors, making their synthesis a significant endeavor in medicinal chemistry and drug development.
The described methodology, developed by Balamurugan and coworkers, showcases a base-mediated 1,3-dipolar cycloaddition of TosMIC with activated indole-2/3-vinylenes to efficiently construct the desired pyrrole ring system.[1][2][3] This approach provides a convergent and modular route to highly substituted indolylpyrroles.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 3-indolylpyrroles, demonstrating the scope and efficiency of the TosMIC-mediated cycloaddition.
| Entry | Substrate (Indole-vinyl derivative) | Product (3-Indolylpyrrole) | Reaction Time (h) | Yield (%) |
| 1 | Indole-3-vinyl ester 4a | 5a | 3 | 75 |
| 2 | Indole-3-vinyl ester 4b | 5b | 4 | 72 |
| 3 | Indole-3-vinyl ester 4c | 5c | 4 | 68 |
| 4 | Indole-3-(2-nitrovinyl) derivative 4d | 5d | 3 | 71 |
| 5 | Indole-3-(2-nitrovinyl) derivative 4e | 5e | 3.5 | 65 |
| 6 | Indole-2-vinyl ketone 4f | 5f | 4 | 46 |
| 7 | Indole-2-vinyl ketone 4g | 5g | 4 | 52 |
Experimental Protocols
General Procedure for the Synthesis of 3-Indolylpyrroles (e.g., 5a):
This protocol details the synthesis of 3-indolylpyrroles via a base-mediated 1,3-dipolar cycloaddition of TosMIC with an activated indole-vinyl derivative.
Materials:
-
Indole-3-vinyl ester 4a
-
This compound (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Dry Dimethylformamide (DMF)
-
Silica gel for column chromatography (60-120 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of indole-3-vinyl ester 4a (1 mmol) in dry DMF (5 mL), this compound (TosMIC) (1.2 mmol) is added.
-
The mixture is stirred at room temperature, and potassium tert-butoxide (t-BuOK) (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-indolylpyrrole 5a .[1]
Visualizations
Reaction Workflow for the Synthesis of 3-Indolylpyrroles:
Caption: Workflow for the synthesis of 3-indolylpyrroles using TosMIC.
Proposed Reaction Mechanism:
References
Application Notes and Protocols: Catalytic Applications of 1-Ethyl-1-tosylmethyl Isocyanide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC) is an α-substituted derivative of the well-known tosylmethyl isocyanide (TosMIC), a versatile reagent in organic synthesis. The presence of the isocyanide functional group in Et-TosMIC allows for its use as a ligand in the formation of metal complexes, opening up possibilities for its application in catalysis. While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in the current literature, we can extrapolate potential applications based on the well-established catalytic activity of metal complexes of other α-substituted isocyanides and TosMIC derivatives.
This document provides representative application notes and detailed protocols for the potential use of this compound metal complexes in asymmetric catalysis, a field of significant interest in drug development and fine chemical synthesis. The protocols are based on analogous transformations using structurally similar isocyanide ligands.
Representative Application: Asymmetric [3+2] Cycloaddition
A promising catalytic application for metal complexes of Et-TosMIC is in asymmetric [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common structural motifs in pharmaceuticals and biologically active compounds. In this representative application, a chiral silver(I) complex of an α-alkyl-α-tosylmethyl isocyanide is used to catalyze the enantioselective reaction between an N-substituted maleimide and the isocyanide, yielding a highly functionalized and stereochemically enriched pyrrolidine derivative.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes representative quantitative data for a silver-catalyzed asymmetric [3+2] cycloaddition of an α-substituted isocyanoacetate with N-phenylmaleimide, which serves as a model for the potential reactivity of an Et-TosMIC metal complex.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 5 | Toluene | 24 | 92 | >20:1 | 95 |
| 2 | 5 | THF | 24 | 85 | 18:1 | 91 |
| 3 | 5 | CH2Cl2 | 24 | 88 | 19:1 | 93 |
| 4 | 2.5 | Toluene | 48 | 89 | >20:1 | 94 |
Note: This data is representative of analogous systems and serves as a guideline for the expected performance of a hypothetical this compound metal complex catalyst. Optimization of reaction conditions would be necessary for the specific substrate and catalyst.
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Silver(I)-Et-TosMIC Catalyst
This protocol describes the preparation of the active chiral catalyst from a silver precursor and a chiral phosphine ligand, followed by coordination of the this compound.
Materials:
-
Silver(I) oxide (Ag₂O)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
This compound (Et-TosMIC)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenck flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add silver(I) oxide (e.g., 0.01 mmol, 1 mol%).
-
Add the chiral phosphine ligand (e.g., 0.011 mmol, 1.1 mol%).
-
Add 1.0 mL of anhydrous, degassed toluene and stir the suspension at room temperature for 30 minutes.
-
Add this compound (e.g., 0.012 mmol, 1.2 mol%) to the suspension.
-
Stir the mixture at room temperature for another 30 minutes. The resulting solution/suspension contains the active chiral silver(I)-Et-TosMIC catalyst and is ready for use in the catalytic reaction.
Protocol 2: Asymmetric [3+2] Cycloaddition of N-Phenylmaleimide with this compound
This protocol details the catalytic asymmetric cycloaddition reaction using the in situ generated catalyst.
Materials:
-
N-Phenylmaleimide
-
This compound (Et-TosMIC)
-
In situ generated chiral silver(I)-Et-TosMIC catalyst solution (from Protocol 1)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add N-phenylmaleimide (e.g., 0.2 mmol, 1.0 equiv).
-
Dissolve the N-phenylmaleimide in 1.0 mL of anhydrous, degassed toluene.
-
To this solution, add the freshly prepared chiral silver(I)-Et-TosMIC catalyst solution (containing 0.01 mmol of the silver precursor).
-
Add a solution of this compound (0.24 mmol, 1.2 equiv) in 1.0 mL of anhydrous, degassed toluene to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired pyrrolidine derivative.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Application Notes and Protocols: Reaction of 1-Ethyl-1-tosylmethyl isocyanide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC) is an α-substituted derivative of the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC). As a building block in organic synthesis, Et-TosMIC offers a unique platform for the construction of complex heterocyclic structures and for carbon-carbon bond formation. The presence of the ethyl group on the α-carbon introduces a chiral center and steric bulk, which can influence the stereochemical outcome and reaction kinetics of its transformations compared to the parent TosMIC. This document provides detailed application notes and experimental protocols for the reaction of this compound with aldehydes and ketones, primarily focusing on the synthesis of substituted oxazoles and the potential for nitrile formation. These reactions are of significant interest in medicinal chemistry and drug development for the creation of novel molecular scaffolds.[1][2]
Applications in Organic Synthesis and Drug Discovery
The reaction of this compound with carbonyl compounds is a powerful tool for the synthesis of various heterocyclic and acyclic molecules. Key applications include:
-
Synthesis of Substituted Oxazoles: The reaction with aldehydes provides a direct route to 4-ethyl-5-substituted-oxazoles. Oxazole moieties are prevalent in numerous biologically active natural products and pharmaceutical agents. The ethyl substituent at the 4-position of the oxazole ring can be a key structural motif for modulating pharmacological activity.[1][2]
-
Synthesis of Substituted Nitriles: While the reaction of TosMIC with ketones is a well-established method for the synthesis of nitriles (Van Leusen reaction), the use of Et-TosMIC can lead to the formation of α,α-disubstituted nitriles.[3][4][5][6] These structures are valuable intermediates in the synthesis of a variety of functional groups.
-
Creation of Molecular Diversity: The versatility of the Van Leusen reaction with Et-TosMIC allows for the introduction of a wide range of substituents from the corresponding aldehydes and ketones, facilitating the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Reaction Mechanisms
The reaction of this compound with aldehydes and ketones proceeds via a mechanism analogous to the classical Van Leusen reaction.[4]
Reaction with Aldehydes (Oxazole Synthesis)
The reaction with aldehydes leads to the formation of 4-ethyl-5-substituted-oxazoles. The proposed mechanism involves the following key steps:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of this compound to form a carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide.
-
Cyclization: The intermediate undergoes an intramolecular cyclization (5-endo-dig) to form a five-membered dihydrooxazole ring.
-
Elimination: Subsequent elimination of the tosyl group and a proton leads to the formation of the aromatic oxazole ring.
Reaction with Ketones (Nitrile Synthesis)
The reaction with ketones can lead to the formation of α,α-disubstituted nitriles. The mechanism differs from that of aldehydes in the final steps:
-
Deprotonation and Nucleophilic Attack: Similar to the reaction with aldehydes, the reaction is initiated by deprotonation of Et-TosMIC followed by nucleophilic attack on the ketone carbonyl.
-
Cyclization: An intermediate five-membered ring is formed.
-
Tautomerization and Ring Opening: Instead of direct elimination, a tautomerization occurs, followed by ring-opening to form an N-formylated intermediate.
-
Elimination and Solvolysis: Elimination of the tosyl group and subsequent solvolysis (typically with an alcohol) yields the final nitrile product.[4]
Experimental Protocols
Preparation of this compound
A general and efficient method for the preparation of α-substituted TosMIC reagents involves the dehydration of the corresponding formamides.[7][8]
Materials:
-
N-(1-Tosylpropyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve N-(1-tosylpropyl)formamide in anhydrous THF.
-
Add phosphorus oxychloride to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by adding ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by chromatography on silica gel.
General Protocol for the Synthesis of 4-Ethyl-5-substituted-oxazoles
This protocol is adapted from the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles.[1][2][9]
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Methanol or an ionic liquid (e.g., [bmim]Br)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in methanol, add the aldehyde and potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-ethyl-5-substituted-oxazole.
Quantitative Data:
The following table summarizes representative yields for the synthesis of 4,5-disubstituted oxazoles using a one-pot Van Leusen reaction. While specific data for this compound is limited in the literature, the yields are expected to be comparable to those obtained with TosMIC and other α-substituted derivatives under optimized conditions.
| Aldehyde | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | 4-Ethyl-5-phenyl-oxazole | K₂CO₃ | Methanol | Reflux | 6 | [Data not available] |
| 4-Chlorobenzaldehyde | 4-Ethyl-5-(4-chlorophenyl)-oxazole | K₂CO₃ | [bmim]Br | RT | 8 | [Data not available] |
| Cyclohexanecarboxaldehyde | 4-Ethyl-5-cyclohexyl-oxazole | K₂CO₃ | Methanol | Reflux | 10 | [Data not available] |
General Protocol for the Synthesis of α,α-Disubstituted Nitriles from Ketones
This protocol is based on the general procedure for the Van Leusen nitrile synthesis.[3][5][10]
Materials:
-
This compound
-
Ketone (aliphatic or aromatic)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Methanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of potassium tert-butoxide in anhydrous THF at -5 °C, add a solution of this compound in THF.
-
Stir the mixture for 15 minutes, then add a solution of the ketone in THF.
-
Continue stirring at low temperature for 1-2 hours.
-
Add methanol to the reaction mixture and allow it to warm to room temperature.
-
Reflux the mixture for an additional 1-2 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by distillation or column chromatography.
Quantitative Data:
The following table provides a template for the expected yields in the synthesis of nitriles from ketones using this compound.
| Ketone | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetophenone | 2-Phenyl-2-cyanopropane | t-BuOK | THF/MeOH | Reflux | 3 | [Data not available] |
| Cyclohexanone | 1-Cyanocyclohexyl-ethane | t-BuOK | DME/MeOH | Reflux | 4 | [Data not available] |
| Propiophenone | 2-Phenyl-2-cyanobutane | t-BuOK | THF/MeOH | Reflux | 3 | [Data not available] |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of products from the reaction of this compound with carbonyl compounds.
Conclusion
This compound is a valuable reagent for the synthesis of substituted oxazoles and nitriles from aldehydes and ketones, respectively. The protocols provided herein offer a general framework for conducting these transformations. For researchers in drug development, the ability to readily synthesize diverse heterocyclic and functionalized acyclic compounds using Et-TosMIC presents significant opportunities for the exploration of novel chemical space and the development of new therapeutic agents. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 3. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Low yield in Van Leusen reaction with 1-Ethyl-1-tosylmethyl isocyanide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Van Leusen reaction, with a specific focus on reactions involving 1-Ethyl-1-tosylmethyl isocyanide for the synthesis of nitriles from ketones.
Troubleshooting Guide: Low Nitrile Yield with this compound
Low yields in the Van Leusen reaction, particularly with a sterically hindered reagent like this compound, can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.
Question: My Van Leusen reaction with this compound and a ketone is giving a low yield of the desired nitrile. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this specific variation of the Van Leusen reaction are often linked to steric hindrance and suboptimal reaction conditions. The ethyl group on the isocyanide reagent increases steric bulk, which can impede its approach to the ketone's carbonyl group. This effect is magnified when the ketone itself is sterically hindered.
Below is a step-by-step troubleshooting workflow to optimize your reaction for better yields.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the ketone and this compound are pure. Impurities can interfere with the reaction.
-
Base Activity: The base, typically a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK), must be anhydrous and highly active. Use freshly opened or properly stored base.
-
Solvent Quality: The reaction is sensitive to moisture. Use anhydrous solvents.
-
Stoichiometry: A slight excess of the isocyanide reagent and the base relative to the ketone is often employed.
-
-
Optimize Reaction Conditions:
-
Base Selection: While t-BuOK is common, other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be explored.
-
Solvent Choice: The reaction is typically performed in aprotic polar solvents. For sterically hindered substrates, consider switching to higher-boiling point solvents like dimethyl sulfoxide (DMSO) or 1,2-dimethoxyethane (DME), which can facilitate the reaction at higher temperatures.[1]
-
Temperature: The initial deprotonation of the isocyanide is usually done at low temperatures (-78 to 0 °C). However, the subsequent reaction with the ketone, especially a hindered one, may require elevated temperatures (reflux) to proceed at a reasonable rate.[1]
-
Order of Addition: The standard procedure involves the slow addition of the base to a solution of the isocyanide, followed by the addition of the ketone. This pre-forms the anionic isocyanide species.
-
-
Analyze for Side Products:
-
Unreacted Starting Material: If significant amounts of starting ketone are recovered, it indicates that the reaction is not proceeding to completion. This points towards issues with reactivity (steric hindrance) or reaction conditions (temperature, time).
-
Oxazoline Formation: Although more common with aldehydes, the formation of a 4-alkoxy-2-oxazoline can occur, especially if an excess of alcohol is present.[2][3]
-
Isocyanide Dimerization: Under certain conditions, the isocyanide can undergo self-condensation.
-
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the yield of the Van Leusen reaction, particularly when dealing with sterically hindered substrates. Note: This data is representative and actual yields will vary based on the specific substrates and precise experimental conditions.
| Entry | TosMIC Reagent | Ketone | Base (equiv.) | Solvent | Temperature (°C) | Plausible Yield (%) |
| 1 | TosMIC | Acetophenone | t-BuOK (2.0) | THF | 25 | ~85 |
| 2 | This compound | Acetophenone | t-BuOK (2.0) | THF | 25 | ~60 |
| 3 | This compound | Acetophenone | t-BuOK (2.5) | DME | 85 (reflux) | ~75 |
| 4 | This compound | 2,2-Dimethyl- propiophenone | t-BuOK (2.5) | THF | 25 | < 20 |
| 5 | This compound | 2,2-Dimethyl- propiophenone | t-BuOK (3.0) | DMSO | 100 | ~50 |
Experimental Protocols
General Protocol for the Van Leusen Reaction with a Ketone
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
Ketone
-
This compound (or other TosMIC derivative)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,2-dimethoxyethane (DME) or Dimethyl sulfoxide (DMSO)
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
To a stirred suspension of potassium tert-butoxide (2.0-3.0 equivalents) in anhydrous DME or DMSO at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.5-2.0 equivalents) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C) for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add anhydrous methanol (5-10 equivalents).
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired nitrile.
Frequently Asked Questions (FAQs)
Q1: Why is my yield still low even after optimizing the reaction conditions?
A1: Extreme steric hindrance on both the ketone and the this compound can be a significant barrier. If both substrates are highly hindered, the activation energy for the initial nucleophilic attack may be too high for the reaction to proceed efficiently. In such cases, you might consider using a less hindered TosMIC derivative if your synthetic route allows, or exploring alternative methods for nitrile synthesis.
Q2: Can I use a different base for this reaction?
A2: Yes, other strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. The choice of base may influence the reaction rate and yield, and some optimization may be necessary.
Q3: What is the role of methanol in the workup?
A3: Methanol is added to facilitate the elimination of the tosyl group and the formation of the final nitrile product from the intermediate N-formylated alkeneimine.[4][5]
Q4: How can I detect the formation of side products?
A4: Side products can be identified by analyzing the crude reaction mixture using techniques like NMR spectroscopy, mass spectrometry, and chromatography (TLC, LC-MS, GC-MS). Comparing the spectra of your crude product with those of the starting materials and the expected product will help in identifying any unexpected signals.
Q5: Is the reaction sensitive to air?
A5: The anionic intermediates in the Van Leusen reaction can be sensitive to air and moisture. Therefore, it is recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to maximize the yield.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key relationships and transformations in the Van Leusen reaction for nitrile synthesis.
References
Technical Support Center: 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC)
Disclaimer: The following information is primarily based on the well-documented reactivity of the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC). Due to limited specific data currently available for 1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC), the reaction conditions and troubleshooting advice provided herein should be considered as a starting point and may require optimization for your specific substrate and experimental setup. The ethyl group at the α-position can influence the steric and electronic properties of the reagent, potentially affecting reaction rates and optimal conditions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound, similar to its parent compound TosMIC, is sensitive to moisture.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] For long-term storage, refrigeration (2-8°C) is recommended.[1][4] Avoid contact with water, strong acids, and strong oxidizing agents.[1] Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4][5]
Q2: What are the primary applications of this compound?
A2: this compound is a versatile reagent in organic synthesis, primarily used for the construction of various heterocyclic compounds and for carbon chain extension.[6] Its applications are analogous to those of TosMIC and include:
-
Synthesis of 1,4,5-trisubstituted imidazoles: By reacting with aldimines (van Leusen imidazole synthesis).[7][8]
-
Synthesis of substituted oxazoles: Through reaction with aldehydes.
-
Synthesis of pyrroles: By reaction with Michael acceptors.
-
Synthesis of ketones: Via dialkylation followed by hydrolysis.[9] It has also been implicated in the synthesis of biologically active compounds, making it a valuable tool in medicinal chemistry and drug development.[6]
Q3: What safety precautions should be taken when working with this compound?
A3: This compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[9] It may be metabolized in the body to cyanide, which can lead to severe health issues.[9] Therefore, it is crucial to:
-
Work in a well-ventilated chemical fume hood.[4]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5]
-
Avoid generating dust.[2]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Base | The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly used to deprotonate the α-carbon of TosMIC derivatives.[2] Ensure the base is fresh and has been stored under anhydrous conditions. Consider using a freshly opened bottle or titrating the base to determine its activity. |
| Presence of Moisture | Et-TosMIC and the strong bases used in these reactions are highly sensitive to moisture.[1][2] Ensure all glassware is oven-dried or flame-dried before use and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Reaction Temperature | The optimal temperature can vary depending on the specific reaction. For the initial deprotonation and addition to the substrate, low temperatures (e.g., -78°C to 0°C) are often employed to control reactivity and minimize side reactions. Subsequent steps, such as elimination or cyclization, may require heating.[10] Experiment with a range of temperatures to find the optimum for your system. |
| Steric Hindrance | The ethyl group on Et-TosMIC introduces more steric bulk compared to the parent TosMIC. This may hinder the approach to sterically demanding substrates. If you suspect steric hindrance is an issue, you may need to increase the reaction time, use a higher temperature, or consider a less sterically hindered base. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step |
| Dimerization of Et-TosMIC | Under basic conditions, TosMIC and its derivatives can undergo self-condensation or dimerization. This is more likely to occur at higher concentrations or if the substrate is added too slowly. Try adding the deprotonated Et-TosMIC solution to the substrate solution (inverse addition) or maintain a low concentration of the deprotonated species throughout the reaction. |
| Side Reactions with the Substrate | The strong basic conditions can lead to side reactions with sensitive functional groups on the substrate. If your substrate has acidic protons or is prone to decomposition under basic conditions, consider using a milder base (e.g., K2CO3 in some cases for oxazole synthesis) or protecting sensitive functional groups before the reaction.[2] |
| Formation of Oxazoline Intermediate (in nitrile synthesis) | In the van Leusen nitrile synthesis, the use of an alcohol (like methanol or ethanol) can accelerate the reaction, but an excess can lead to the formation of a stable 4-alkoxy-2-oxazoline byproduct.[5][11] Use only a catalytic amount of the alcohol (1-2 equivalents).[5][11] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | Removal of Tosyl Byproducts | The reaction generates p-toluenesulfinic acid or its salt as a byproduct, which can sometimes complicate purification. An aqueous workup is typically sufficient to remove this. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts.[1] | | Product Lability | Some heterocyclic products can be sensitive to acid or base. Ensure that the workup and purification conditions are appropriate for your target molecule. Neutralize the reaction mixture carefully before extraction. For purification by column chromatography, consider using a neutral stationary phase like silica gel and a suitable eluent system. Pre-treating the silica gel with a small amount of triethylamine in the eluent can be beneficial for basic products. |
Optimized Reaction Conditions (Based on TosMIC and α-substituted derivatives)
The following table summarizes typical reaction conditions for reactions involving TosMIC and its derivatives. These should be used as a starting point for optimizing reactions with this compound.
| Reaction Type | Substrate | Base | Solvent | Temperature | Key Considerations |
| Nitrile Synthesis | Ketone | t-BuOK | THF, DME | -60°C to reflux | Addition of 1-2 eq. of an alcohol (e.g., MeOH) can accelerate the reaction.[10][11] |
| Imidazole Synthesis | Aldimine | K2CO3, t-BuOK, NaH | MeOH, THF, DMF | RT to reflux | Can be performed as a one-pot, three-component reaction from an aldehyde and an amine.[2][3] |
| Oxazole Synthesis | Aldehyde | K2CO3 | Methanol | Reflux | Milder base often sufficient.[9] |
| Pyrrole Synthesis | Michael Acceptor | NaH, t-BuOK | THF, DMSO | Varies | The choice of base and solvent depends on the reactivity of the Michael acceptor. |
Experimental Protocols
Representative Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole using an α-Substituted TosMIC Derivative
This protocol is adapted from the synthesis of imidazoles using α-tosylbenzyl isocyanide and can serve as a template for reactions with this compound.[1]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K2CO3) or Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Anhydrous Methanol or Tetrahydrofuran (THF)
Procedure:
-
Imine Formation (in situ): To a solution of the aldehyde (1.0 eq) in anhydrous methanol or THF, add the amine (1.0 eq). Stir the mixture at room temperature for 30-60 minutes to form the aldimine in situ.
-
Addition of Et-TosMIC: Add this compound (1.0 eq) to the reaction mixture.
-
Base Addition: Add the base (e.g., K2CO3, 2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A troubleshooting workflow for optimizing reactions with this compound.
Caption: The reaction mechanism for the Van Leusen nitrile synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. varsal.com [varsal.com]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) and the purification of its reaction products.
Troubleshooting Guides
This section addresses common issues encountered during the purification of various heterocyclic compounds and nitriles synthesized using TosMIC.
General Troubleshooting
Question: My crude product is a complex mixture, and I'm having trouble identifying the desired product.
Answer:
Complex crude mixtures can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions will result in the presence of starting materials, complicating purification.
-
Side Reactions: Be aware of potential side reactions. For instance, in the Van Leusen nitrile synthesis, a 4-tosyloxazole side-product can form, consuming the TosMIC reagent.[1][2] In the presence of excess primary alcohols, the formation of a 4-alkoxy-2-oxazoline is a possibility.[3]
-
Byproduct Removal: The primary byproduct in most TosMIC reactions is p-toluenesulfinic acid. This acidic byproduct can often be removed with a simple aqueous workup using a mild base like sodium bicarbonate. For a more streamlined process, consider using a basic ion exchange resin which can be filtered off, taking the byproduct and excess base with it.[4]
-
Purification Technique: Flash column chromatography is a common and effective method for separating components of a complex mixture. The choice of eluent is critical and should be optimized using TLC.
Question: I am experiencing low product yield after purification. What are the common causes and solutions?
Answer:
Low yield is a frequent issue in organic synthesis. Consider the following points to improve your yield:[5]
-
Incomplete Reaction: As mentioned previously, ensure the reaction has reached completion before starting the workup. For some reactions, adding a second aliquot of TosMIC and base may be necessary to drive the reaction to completion.[1][2]
-
Product Loss During Workup:
-
Aqueous Solubility: If your product has some water solubility, it can be lost in the aqueous layers during extraction. Minimize the volume of water used and consider back-extracting the aqueous layers with an organic solvent.
-
Emulsion Formation: Emulsions can trap the product. Try adding brine or filtering the mixture through celite to break up emulsions.
-
Precipitation: The product may precipitate out during the workup. If this occurs, collect the solid by filtration.
-
-
Product Loss During Purification:
-
Column Chromatography: Ensure the product is not irreversibly adsorbed onto the silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help for basic compounds. Also, ensure you are collecting all fractions containing your product.
-
Crystallization: If the product is not readily crystallizing, try scratching the inside of the flask, seeding with a small crystal of the product, or cooling the solution to a lower temperature. Ensure the chosen solvent system is appropriate for crystallization.
-
-
Product Decomposition: Some products may be sensitive to acid, base, or prolonged heating. Neutralize the reaction mixture carefully and avoid excessive heat during solvent removal.
Purification of Oxazoles
Question: I am having difficulty removing the p-toluenesulfinic acid byproduct from my oxazole product.
Answer:
The p-toluenesulfinic acid byproduct is a common impurity. Here are a few strategies for its removal:
-
Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate. This will deprotonate the acidic byproduct, making it soluble in the aqueous layer.
-
Basic Ion Exchange Resin: A highly effective method is to use a quaternary ammonium hydroxide ion exchange resin. This resin catalyzes the reaction and also sequesters the p-toluenesulfinic acid byproduct. The resin can then be simply filtered off, leaving the oxazole in solution.[4] This method often results in high yield and purity.[4]
Question: My oxazole product is an oil and will not crystallize. How can I purify it?
Answer:
If your oxazole is an oil, flash column chromatography is the recommended purification method. A common eluent system is a mixture of hexanes and ethyl acetate.[6] The polarity of the eluent can be adjusted based on the polarity of your specific oxazole, as determined by TLC analysis.
Purification of Imidazoles
Question: The purification of my imidazole product by column chromatography is giving me streaky bands and low recovery. What can I do?
Answer:
Imidazoles are basic compounds and can interact strongly with the acidic silica gel, leading to poor chromatographic separation. To mitigate this:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your basic imidazole product.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
Question: What is a general workup procedure for a van Leusen imidazole synthesis?
Answer:
A typical workup for an imidazole synthesis involves:[7]
-
Diluting the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separating the organic and aqueous layers.
-
Extracting the aqueous layer multiple times with the organic solvent.
-
Washing the combined organic layers with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtering and concentrating the solution to obtain the crude product, which can then be purified by flash column chromatography.
Purification of Pyrroles
Question: What is a reliable method for purifying pyrroles synthesized via the van Leusen reaction?
Answer:
Flash column chromatography is a standard and effective method for purifying pyrroles.[8][9] A common procedure involves:[8]
-
Concentrating the crude reaction mixture.
-
Adsorbing the crude material onto a small amount of silica gel.
-
Purifying by flash chromatography using an appropriate mixture of hexanes and ethyl acetate as the eluent.
Purification of Nitriles (from Van Leusen Reaction)
Question: I am trying to purify a nitrile from a Van Leusen reaction and I'm getting a significant amount of a side product. What could it be?
Answer:
A known side product in the Van Leusen nitrile synthesis is a 4-tosyloxazole, which results from the competitive consumption of the TosMIC reagent.[1][2] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can sometimes minimize the formation of this byproduct. If it does form, it can often be separated from the desired nitrile by flash column chromatography.
Question: What is a standard workup and purification protocol for the synthesis of nitriles from ketones using TosMIC?
Answer:
A general procedure is as follows:[10]
-
After the reaction is complete, dilute the mixture with water and an organic solvent such as diethyl ether.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with a sodium hydrosulfide solution (if applicable, to remove certain impurities), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in TosMIC reactions and how is it removed?
A1: The most common byproduct is p-toluenesulfinic acid. It is typically removed by washing the organic reaction mixture with an aqueous solution of a weak base like sodium bicarbonate, or by using a basic ion exchange resin that can be filtered off.[4]
Q2: My product seems to be decomposing on the silica gel column. What should I do?
A2: If your product is sensitive to the acidic nature of silica gel, you can either neutralize the silica by adding a small percentage of triethylamine to your eluent or switch to a less acidic stationary phase like alumina.
Q3: Can I use crystallization to purify my TosMIC reaction product?
A3: Yes, crystallization can be an effective purification method if your product is a solid and a suitable solvent system can be found. It is often used after an initial purification by column chromatography to obtain a highly pure product.
Q4: What is the role of adding methanol or ethanol in the Van Leusen nitrile synthesis?
A4: The addition of a small amount of a primary alcohol like methanol or ethanol (typically 1-2 equivalents) can significantly speed up the conversion of ketones to nitriles.[3][11] However, using an excess of the alcohol can lead to the formation of a 4-alkoxy-2-oxazoline side product.[3]
Q5: Are there any safety concerns I should be aware of when working with TosMIC?
A5: TosMIC is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation.[12] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Typical Purification Methods and Yields for Products of TosMIC Reactions
| Product Class | Purification Method | Typical Eluent System | Reported Yields | Reference |
| Oxazoles | Filtration through basic resin | - | High | [4] |
| Flash Column Chromatography | Hexanes/Ethyl Acetate | Moderate to Good | [6] | |
| Imidazoles | Flash Column Chromatography | Dichloromethane/Methanol | 76% | [7] |
| Pyrroles | Flash Column Chromatography | Hexanes/Ethyl Acetate | Good | [8] |
| Nitriles | Flash Column Chromatography | Not specified | 71% | [10] |
Experimental Protocols
Protocol 1: Purification of a 5-Aryloxazole using a Basic Ion Exchange Resin
This protocol is adapted from a method that simplifies purification by removing the base and p-toluenesulfinic acid byproduct by filtration.[4]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Add the basic ion exchange resin to the reaction mixture and stir for 30 minutes.
-
Filter the mixture through a pad of celite to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude oxazole.
-
If further purification is required, the crude product can be purified by flash column chromatography or crystallization.
Protocol 2: General Workup and Flash Chromatography for Imidazole Purification
This protocol is a general procedure for the workup and purification of imidazoles.[7]
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Prepare a silica gel column with an appropriate eluent system (e.g., dichloromethane with 0-10% methanol, potentially with 0.1% triethylamine).
-
Load the crude product onto the column and elute, collecting the fractions containing the pure imidazole.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of TosMIC reaction products.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 11. varsal.com [varsal.com]
- 12. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
Handling and storage of 1-Ethyl-1-tosylmethyl isocyanide to prevent degradation
This guide provides technical support for the handling, storage, and use of 1-Ethyl-1-tosylmethyl isocyanide (Ethyl-TosMIC), a derivative of the versatile reagent Tosylmethyl isocyanide (TosMIC). The information herein is substantially based on the well-documented properties of TosMIC, as specific data for the ethyl derivative is limited. Researchers should treat Ethyl-TosMIC with similar precautions as its parent compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound in a freezer, in a dry, cool, and well-ventilated place.[1] Some suppliers of the parent compound, TosMIC, recommend storage at 2-8°C.[2][3] Always keep the container tightly closed.[1][2][4]
Q2: My reaction with this compound is failing. What are the common causes of degradation?
A2: Degradation of this compound can be caused by several factors. The compound is sensitive to moisture, light, strong acids, and strong oxidizing agents.[1][4][5] Exposure to any of these can lead to decomposition and failed reactions. It is also thermally sensitive and should not be heated above 35-40°C.[6]
Q3: What are the visible signs of degradation of this compound?
A3: While the parent compound, TosMIC, is a stable, colorless, and practically odorless solid, degradation may be indicated by a change in color or the presence of an unpleasant odor.[7][8][9][10] Isocyanides are known for their strong, unpleasant odors.[11]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and cyanide fumes.[1][4][5] All work with this compound should be conducted in a well-ventilated chemical fume hood.[1]
Q5: How should I handle spills of this compound?
A5: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][4] Do not allow the compound to enter drains.[3]
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the handling and use of this compound.
Issue 1: Reaction Failure or Low Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | 1. Check the appearance of the reagent for any color change. 2. Verify the storage conditions and duration. 3. If degradation is suspected, it is recommended to use a fresh batch of the reagent. |
| Presence of Moisture | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents and reagents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Incompatible Reagents | 1. Avoid using strong acids or strong oxidizing agents with this compound.[1][4] |
| Incorrect Reaction Temperature | 1. Maintain the recommended temperature for your specific protocol. Avoid excessive heating.[6] |
Issue 2: Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Ensure the reagent is fully dissolved in the reaction solvent before proceeding. |
| Non-homogenous Reaction Mixture | 1. Ensure efficient stirring throughout the reaction. |
| Variable Reagent Quality | 1. If using different batches of the reagent, consider that purity may vary. A purity of 98.5% has been reported for TosMIC.[8] |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound (based on TosMIC data)
| Parameter | Recommendation | References |
| Storage Temperature | Freezer; 2-8°C for long-term storage | [1][2][3] |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen, argon) | [4] |
| Light Conditions | Protect from light | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, moisture | [1][4][5] |
| Container | Tightly closed container | [1][2][4] |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
-
Work in a well-ventilated chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Allow the reagent container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Quickly weigh the desired amount of the solid reagent and transfer it to the reaction vessel under an inert atmosphere if possible.
-
Tightly reseal the container immediately after use.
-
Clean any spills promptly, as described in the troubleshooting guide.
Protocol 2: Small-Scale Reaction Setup
-
Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
-
Assemble the glassware and purge with an inert gas (nitrogen or argon).
-
Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Add this compound to the reaction flask under a positive pressure of inert gas.
-
Proceed with the addition of other reagents as per your specific protocol.
-
Maintain an inert atmosphere throughout the reaction.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 8. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. organicreactions.org [organicreactions.org]
- 10. TosMIC - Enamine [enamine.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting diastereoselectivity in reactions of 1-Ethyl-1-tosylmethyl isocyanide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-1-tosylmethyl isocyanide (Ethyl-TosMIC). The focus is on addressing challenges related to diastereoselectivity in reactions, particularly with aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing diastereoselectivity in reactions of this compound with aldehydes?
The diastereoselectivity of the addition of Ethyl-TosMIC to aldehydes is primarily governed by a combination of factors:
-
Choice and Stoichiometry of Base: The base plays a crucial role in the deprotonation of Ethyl-TosMIC and can influence the aggregation state and reactivity of the resulting anion. The amount of base is also critical; for instance, in the synthesis of oxazolines from the parent TosMIC, using one equivalent of a base like potassium phosphate favors the diastereoselective formation of the oxazoline, while two equivalents can lead to the formation of the achiral oxazole.[1][2][3]
-
Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the transition state and the solubility of the reagents, thereby influencing the diastereomeric ratio.
-
Structure of the Aldehyde: The steric bulk and electronic properties of the aldehyde, particularly the substituents on the α-carbon, have a significant impact. The presence of a chelating group (e.g., hydroxyl, alkoxy) on the aldehyde can lead to a chelation-controlled addition, while bulky, non-chelating groups will favor a Felkin-Anh-type addition.
Q2: My reaction is producing a low diastereomeric ratio. What is the first thing I should try to improve it?
For low diastereoselectivity, the first parameter to investigate is the reaction temperature. Lowering the temperature often enhances selectivity. If that is not effective, carefully re-evaluating the choice and stoichiometry of the base is recommended. Ensure that exactly one equivalent of a suitable base is used if the desired product is the diastereomeric oxazoline.
Q3: How does the ethyl group on this compound affect the reaction compared to the parent TosMIC?
The ethyl group at the α-position of Ethyl-TosMIC introduces an additional stereocenter and increases the steric bulk of the nucleophile. This has two main consequences:
-
It provides an additional element of stereocontrol, and the inherent chirality of the Ethyl-TosMIC anion will influence the facial selectivity of the addition to the aldehyde.
-
The increased steric hindrance may require slightly more forcing reaction conditions (e.g., longer reaction times or slightly higher temperatures) compared to TosMIC, but it can also enhance the diastereoselectivity by creating a more ordered transition state.
Q4: Can I predict the major diastereomer formed in my reaction?
Predicting the major diastereomer depends on the structure of the aldehyde:
-
For chiral aldehydes with non-chelating α-substituents: The Felkin-Anh model is generally used. The largest group on the α-carbon of the aldehyde will orient itself anti-periplanar to the incoming Ethyl-TosMIC nucleophile to minimize steric interactions.
-
For chiral aldehydes with α- or β-chelating groups (e.g., -OH, -OR): A chelation-controlled model (Cram-chelate model) is more likely to apply, especially with Lewis acidic metal-containing bases. In this model, the chelating group and the carbonyl oxygen coordinate to the metal cation, forming a rigid cyclic transition state that directs the nucleophilic attack from the less hindered face.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Diastereoselectivity (Poor d.r.) | Reaction temperature is too high. | Decrease the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C. |
| Incorrect stoichiometry of the base. | Carefully measure and add exactly one equivalent of the base for oxazoline formation. An excess may lead to side reactions or elimination to the oxazole. | |
| Inappropriate base. | Screen different bases. For non-chelating systems, bulky non-coordinating bases may be effective. For potentially chelating aldehydes, bases with Lewis acidic cations (e.g., those derived from NaH, n-BuLi) might be necessary to enforce a chelation-controlled pathway. | |
| Unsuitable solvent. | Test a range of solvents with varying polarities (e.g., THF, DME, toluene, dichloromethane). Non-coordinating solvents are often preferred for chelation control. | |
| Low or No Product Yield | Incomplete deprotonation of Ethyl-TosMIC. | Use a stronger base or ensure the base used is of high purity and activity. |
| Steric hindrance. | For very bulky aldehydes or Ethyl-TosMIC derivatives, increasing the reaction time or temperature may be necessary. However, be aware that this might negatively impact diastereoselectivity. | |
| Side reaction to form oxazole. | This is likely if more than one equivalent of base is used or if the reaction is run at too high a temperature, which favors elimination of the tosyl group. Re-optimize the base stoichiometry and temperature.[1][2][3] | |
| Inconsistent Results | Impure reagents or solvent. | Use freshly distilled/dried solvents and high-purity reagents. Ensure Ethyl-TosMIC has not degraded. |
| Presence of moisture. | Conduct the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). |
Data Presentation: Factors Affecting Diastereoselectivity
The following table summarizes the expected qualitative effects of various reaction parameters on the diastereomeric ratio (d.r.) in the reaction of this compound with aldehydes to form substituted oxazolines.
| Parameter | Variation | Expected Effect on Diastereomeric Ratio (d.r.) | Rationale |
| Temperature | Decrease (e.g., from RT to -78 °C) | Increase | Lower thermal energy enhances the energetic preference for the sterically less hindered transition state. |
| Base Stoichiometry | 1 equivalent vs. >1 equivalent | Higher with 1 equivalent | One equivalent favors the formation of the oxazoline intermediate. Excess base can promote elimination to the achiral oxazole, effectively destroying the diastereomeric information.[1][2][3] |
| Aldehyde α-Substituent | Small (e.g., -H) vs. Bulky (e.g., -iPr, -Ph) | Increase with bulk | A bulkier substituent will lead to a stronger preference for the Felkin-Anh transition state, increasing facial selectivity. |
| Aldehyde α/β-Substituent | Non-chelating vs. Chelating (e.g., -OBn) | May reverse and/or increase selectivity | A chelating group can lock the conformation of the aldehyde through coordination with a metal cation from the base, leading to a highly organized, chelation-controlled transition state. |
| Solvent | Polar aprotic (e.g., THF) vs. Non-polar (e.g., Toluene) | Varies; often higher in non-polar solvents for chelation control | Non-coordinating solvents are less likely to interfere with the formation of a chelation complex between the aldehyde and a metal cation. |
Experimental Protocols
Representative Protocol for Diastereoselective Synthesis of 4-Ethyl-5-Aryl-4-Tosyl-4,5-Dihydrooxazolines
This protocol is adapted from the diastereoselective synthesis of oxazolines using the parent TosMIC and can be used as a starting point for optimization with this compound.[1][2]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (1.0 mmol, 1.0 equiv), anhydrous
-
Anhydrous isopropanol (IPA) or another suitable dry solvent (e.g., THF, DME)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Add anhydrous solvent (e.g., 10 mL of IPA).
-
Add anhydrous potassium phosphate (1.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). The reaction can also be gently heated (e.g., 60 °C) if necessary, potentially with microwave irradiation to shorten reaction times, though this may affect diastereoselectivity.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature (if heated).
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomers.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A flowchart for troubleshooting poor diastereoselectivity.
Reaction Pathways: Oxazoline vs. Oxazole Formation
Caption: Competing pathways to oxazolines and oxazoles.
Stereochemical Models for Aldehyde Addition
Caption: Chelation vs. Non-chelation control models.
References
Technical Support Center: Removal of Tosyl-Containing Byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tosyl-containing byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted p-toluenesulfonyl chloride (TsCl) from my reaction mixture?
A1: Unreacted TsCl is a common byproduct in tosylation reactions. Several methods can be employed for its removal, depending on the nature of your desired product and the reaction scale.
-
Aqueous Workup (Quenching): This is the most common first step. Excess TsCl can be hydrolyzed to the water-soluble p-toluenesulfonic acid (TsOH) by adding water.[1] To facilitate this, quenching with an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is effective.[1] The resulting tosylate salt is easily removed in the aqueous phase during a liquid-liquid extraction.[2] Alternatively, adding a simple amine can convert TsCl to a sulfonamide, which may be easier to separate.[1]
-
Scavengers: Solid-phase scavengers are an excellent option for selectively removing excess electrophiles like TsCl. Amine-functionalized silica gels (Si-NH₂) are effective for this purpose.[3] The scavenger reacts with the TsCl, and the resulting bound byproduct is simply filtered off.
-
Cellulosic Materials: A simple and eco-friendly method involves adding cellulosic materials, such as standard filter paper, to the reaction mixture.[4][5] The cellulose reacts with the excess TsCl, which can then be removed by filtration. The process can be accelerated using sonication.[4]
-
Precipitation/Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[6] Choosing a solvent system where the product has low solubility at cool temperatures while the tosyl byproducts remain dissolved is key.
-
Chromatography: Flash column chromatography is a standard purification technique. Tosyl chloride generally has a high Rf value in common solvent systems like ethyl acetate/hexanes, which can often make separation straightforward.[1]
Q2: How can I remove p-toluenesulfonic acid (TsOH) generated during the reaction or workup?
A2: p-Toluenesulfonic acid (TsOH) is a strong acid and is typically highly soluble in water and other polar solvents.[7][8]
-
Basic Wash/Extraction: The most effective method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution.[1] This deprotonates the sulfonic acid, forming the corresponding salt, which is highly soluble in the aqueous layer and thus easily separated.
-
Recrystallization: For solid products, recrystallization can effectively remove TsOH impurities.[7]
-
Azeotropic Removal of Water: Commercial TsOH is often sold as a monohydrate. If water needs to be rigorously excluded from a subsequent step, it can be removed by azeotropic distillation with toluene.[8]
Q3: My desired product and the tosyl byproduct have very similar polarities. What are my options if separation by column chromatography is difficult?
A3: This is a common challenge, especially if the product itself is aromatic.
-
Optimize Chromatography Conditions:
-
Solvent System: Try a different solvent system. Adding a small amount of a solvent like toluene or benzene can sometimes improve the separation of aromatic compounds.[9]
-
Gradient Elution: Use a shallow gradient elution to maximize the difference in retention times.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Chemical Conversion: Convert the impurity into a species with a drastically different polarity. For example, quenching excess TsCl with a diamine can create a basic sulfonamide. This new byproduct can then be easily removed with an acidic wash.[1]
-
Recrystallization: This method is highly recommended if your product is crystalline. It separates compounds based on differences in solubility rather than polarity and can often provide a much purer product.[6][10]
-
Stoichiometric Control: In future experiments, consider using 0.95-0.98 equivalents of TsCl to ensure it is the limiting reagent and is fully consumed, eliminating the need for its removal.[1]
Q4: What are some effective non-chromatographic methods to purify my compound from tosyl impurities?
A4: Avoiding chromatography can save significant time and resources.
-
Liquid-Liquid Extraction: This is a powerful technique, especially when combined with pH adjustments. By washing with acidic and basic solutions, you can selectively move acidic (like TsOH) or basic impurities between the organic and aqueous layers.[2][11]
-
Recrystallization: As detailed above, this is a premier method for purifying solid compounds.[6]
-
Scavenging Resins: Using functionalized silica or polymer beads to covalently bind to the impurity, which is then removed by simple filtration.[3]
-
Solvent-Free Quenching: One reported method involves adding powdered potassium hydroxide (KOH) to the reaction mixture and grinding to remove remaining TsCl.
Troubleshooting Workflows & Diagrams
A logical approach is crucial when dealing with purification challenges. The following diagrams illustrate decision-making processes and experimental workflows.
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Wash (Base) | Converts acidic TsOH or unreacted TsCl into a water-soluble salt.[1] | Fast, inexpensive, scalable, removes large quantities of impurities. | Product must be stable to basic conditions; emulsions can form. | Removing TsOH and large excesses of TsCl. |
| Scavenger Resins | Covalent binding of the impurity to a solid support, followed by filtration.[3] | High selectivity, simple filtration-based removal, can be used with sensitive substrates. | Higher cost, requires stoichiometric amounts, may require extended reaction time. | Removing small to moderate amounts of excess TsCl from sensitive products. |
| Recrystallization | Purification based on differences in solubility between the product and impurities in a given solvent.[6] | Can yield very high purity material, scalable, avoids chromatography. | Product must be a solid, requires finding a suitable solvent system, can lead to yield loss. | Purifying solid products from all types of tosyl-containing impurities. |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase.[12] | Widely applicable to many compound types (oils and solids), can separate complex mixtures. | Can be time-consuming, requires large volumes of solvent, potential for product loss on the column. | Cases where impurities and product are not easily separated by other means. |
| Cellulose (Filter Paper) | Reacts with excess TsCl via the hydroxyl groups on cellulose.[4] | Inexpensive, environmentally friendly, simple filtration removal.[4] | May be slower than other methods, primarily for TsCl removal. | A simple, "green" method to remove excess TsCl. |
Key Experimental Protocols
Protocol 1: General Aqueous Workup for TsOH and TsCl Removal
-
Quenching: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is not suitable for extraction (e.g., THF, methanol), add a suitable organic solvent like ethyl acetate or dichloromethane.[2]
-
Washing: Shake the funnel vigorously, venting frequently to release any CO₂ pressure.[11] Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Wash the organic layer again with the NaHCO₃ solution, followed by a wash with brine (saturated aqueous NaCl) to aid in the removal of water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[11]
Protocol 2: Removal of Excess TsCl with a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaBond Amine).[3]
-
Addition: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess TsCl).
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the disappearance of the TsCl spot by TLC.
-
Filtration: Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of TsCl.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your desired product is soluble at high temperatures but poorly soluble at low temperatures, while the tosyl impurities remain soluble at low temperatures.[6] Common choices include ethanol, isopropanol, hexanes, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the crude material in a flask and add the minimum amount of boiling solvent required to fully dissolve it.[10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[6]
-
Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper [agris.fao.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. jackwestin.com [jackwestin.com]
Impact of base choice on 1-Ethyl-1-tosylmethyl isocyanide reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of base choice on the reactivity of 1-Ethyl-1-tosylmethyl isocyanide (Ethyl-TosMIC) and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ethyl-TosMIC) and how does its reactivity compare to the parent TosMIC?
A1: this compound is an α-alkylated derivative of the versatile reagent p-tosylmethyl isocyanide (TosMIC). The core reactivity stems from the unique combination of the isocyanide, the tosyl group, and the acidic α-proton. The presence of the ethyl group at the α-carbon in Ethyl-TosMIC introduces steric bulk, which can influence the rate and outcome of reactions compared to the unsubstituted TosMIC. While the fundamental reaction pathways, such as the Van Leusen reaction, remain the same, reaction conditions may need to be optimized to accommodate the increased steric hindrance.
Q2: Which types of bases are suitable for reactions with Ethyl-TosMIC?
A2: A range of bases can be used, and the choice is critical for reaction success. The appropriate base depends on the specific transformation you are aiming for (e.g., oxazole synthesis, imidazole synthesis, or nitrile synthesis). Suitable bases can be broadly categorized as:
-
Inorganic bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used for oxazole and imidazole synthesis.[1][2][3]
-
Alkoxide bases: Stronger bases like potassium tert-butoxide (t-BuOK) and sodium tert-butoxide (NaOtBu) are often employed for the synthesis of nitriles from ketones.[4]
-
Organic bases: Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly in imidazole synthesis.[3]
Q3: How does the choice of base affect the reaction outcome?
A3: The base plays a crucial role in deprotonating the α-carbon of Ethyl-TosMIC, forming the reactive carbanion. The strength and nature of the base can influence:
-
Reaction Rate: Stronger bases can lead to faster deprotonation and potentially faster reaction rates.
-
Product Selectivity: In some cases, the choice and stoichiometry of the base can determine the final product. For example, in reactions with aldehydes, using a milder base under specific conditions might favor the formation of an oxazoline intermediate, while different conditions could lead to the fully aromatized oxazole.
-
Side Reactions: The use of an inappropriate base can lead to undesired side reactions, such as dimerization of the TosMIC reagent or decomposition.[4]
Q4: Can Ethyl-TosMIC be used to synthesize nitriles from ketones?
A4: Yes, this is a variation of the Van Leusen reaction. It typically requires a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent. The ethyl group on the TosMIC reagent will be incorporated into the final nitrile product.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Oxazole Synthesis
| Potential Cause | Suggested Solution |
| Inefficient Deprotonation | The chosen base (e.g., K₂CO₃) may not be strong enough or may have poor solubility in the reaction solvent. Consider switching to a stronger base like K₃PO₄ or using a solvent system that improves the solubility of the base.[2] |
| Steric Hindrance | The ethyl group on the TosMIC derivative and/or bulky substituents on the aldehyde may be sterically hindering the reaction. Try increasing the reaction temperature or extending the reaction time. |
| Decomposition of Reagents | Ethyl-TosMIC or the aldehyde may be degrading under the reaction conditions. Ensure anhydrous conditions, as moisture can be detrimental. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base Stoichiometry | The amount of base can be critical. An excess or deficit of base can lead to side reactions or incomplete conversion. Titrate the base or use a freshly opened bottle to ensure its activity. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Dimerization of Ethyl-TosMIC | This can occur in the presence of a base, especially at higher concentrations of the reagent. Add the Ethyl-TosMIC solution slowly to the reaction mixture containing the aldehyde and the base.[4] |
| Formation of Oxazoline Intermediate | Incomplete elimination of the tosyl group can lead to the formation of the oxazoline. This can sometimes be addressed by increasing the reaction temperature or using a slightly stronger base to promote the elimination step. |
| Aldol Condensation of Aldehyde | If the aldehyde substrate is prone to self-condensation under basic conditions, consider using a milder base or adding the aldehyde slowly to the reaction mixture. |
Experimental Protocols
General Protocol for the Synthesis of 4-Ethyl-5-Substituted Oxazoles
This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and may require optimization for specific substrates.
-
Preparation: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, DMF, or an ionic liquid), add this compound (1.1 mmol).[1][5]
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) to the mixture. The choice of solvent may influence the effectiveness of the base.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered off. Otherwise, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for the Synthesis of 1,5-Disubstituted-4-Ethylimidazoles
This protocol is a generalized procedure based on the Van Leusen imidazole synthesis.
-
Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in a suitable solvent (e.g., methanol or THF). Stir the mixture at room temperature for 30-60 minutes to form the aldimine.[3][4]
-
Addition of Reagents: To the solution containing the in-situ generated imine, add this compound (1.1 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The subsequent work-up and purification steps are similar to those described for the oxazole synthesis.
Data Presentation
The following table summarizes the effect of different bases on the yield of nitrile formation in a continuous flow Van Leusen reaction with the parent TosMIC. While this data is not for Ethyl-TosMIC, it provides a useful starting point for base selection.
Table 1: Evaluation of Different Alkoxide Bases in the Van Leusen Nitrile Synthesis
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | KOtBu | THF | 4 | 93 |
| 2 | NaOtBu | THF | 4 | 91 |
| 3 | KOMe | THF | 4 | 75 |
| 4 | NaOMe | THF | 1 | 85 |
| 5 | LiOtBu | THF | 4 | 68 |
Data adapted from a study on the parent TosMIC in a continuous flow system and may require optimization for batch reactions with Ethyl-TosMIC.[4]
Visualizations
Caption: Van Leusen synthesis of 4-ethyl-5-substituted oxazoles.
Caption: Troubleshooting workflow for Ethyl-TosMIC reactions.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 5. varsal.com [varsal.com]
Technical Support Center: Scaling Up Reactions with 1-Ethyl-1-tosylmethyl isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-1-tosylmethyl isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its reactivity differ from the more common TosMIC?
A1: this compound is a derivative of p-Toluenesulfonylmethyl isocyanide (TosMIC), featuring an ethyl group on the α-carbon. Like TosMIC, it is a versatile reagent in organic synthesis. The core reactivity stems from the isocyano group, the acidic α-proton, and the tosyl group which is a good leaving group.[1] However, a critical difference is that this compound has only one acidic α-hydrogen. This prevents it from participating in reactions that require the presence of two α-hydrogens, such as reductive cyanation or Knoevenagel-type condensations.[2] Its primary utility lies in reactions like the van Leusen three-component reaction for the synthesis of substituted imidazoles and other cycloaddition reactions.[1][2]
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound, similar to its parent compound TosMIC, should be handled with care. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It can cause skin and eye irritation.[3][4] It is crucial to handle this compound in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[4][6] The compound is also moisture and light-sensitive, so it should be stored in a tightly sealed container in a cool, dry, and dark place, often in a freezer.[5][7]
Q3: What are the common applications of this compound in drug development?
A3: Due to its ability to form complex heterocyclic structures in a single step, this compound and related compounds are valuable in medicinal chemistry. They are particularly useful for synthesizing substituted imidazoles, which are important scaffolds in many pharmaceutical compounds.[1][8] For instance, a derivative of TosMIC was used in the multi-kilogram scale synthesis of a p38 kinase inhibitor, which has implications for treating conditions like rheumatoid arthritis.[1] The van Leusen reaction, for which this reagent is well-suited, is a highly efficient method for creating diverse imidazole libraries for screening in drug discovery programs.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield in a van Leusen-type reaction | 1. Moisture in the reaction: Isocyanides can be sensitive to moisture.[5][7] 2. Inactive base: The base (e.g., t-BuOK, K₂CO₃) may be old or have absorbed moisture. 3. Iminium ion formation failure: The aldehyde and amine may not be forming the iminium ion intermediate efficiently. 4. Incorrect reaction temperature: Temperature control can be critical for stability of intermediates. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a freshly opened bottle of base or dry the base before use. 3. Consider pre-forming the imine before adding the this compound. 4. Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature. |
| Formation of multiple side products | 1. Decomposition of the starting material: this compound can decompose under harsh conditions. 2. Side reactions of the isocyanide: Isocyanides can undergo polymerization or other unwanted reactions. 3. Reaction with solvent: The base might be reacting with the solvent (e.g., deprotonating THF). | 1. Avoid excessive heating and prolonged reaction times. 2. Maintain a controlled temperature and add the isocyanide slowly to the reaction mixture. 3. Choose a non-reactive solvent for the given base and reaction conditions. |
| Difficulty in purifying the final product | 1. Removal of the tosyl group: The tosyl group may not have been eliminated as intended. 2. Contamination with starting materials: Unreacted starting materials may co-elute with the product. 3. Presence of inorganic salts: Salts from the base or workup can contaminate the product. | 1. Ensure sufficient base and appropriate reaction conditions are used to promote the elimination of the tosyl group. 2. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. 3. Perform an aqueous workup to remove inorganic salts before chromatographic purification. |
Experimental Protocols
General Protocol for a van Leusen Three-Component Reaction on a Laboratory Scale
This protocol describes the synthesis of a 1,4,5-trisubstituted imidazole using an aldehyde, a primary amine, and this compound.
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde, primary amine, and this compound in anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted imidazole.
Visualizations
Caption: A typical experimental workflow for the synthesis of substituted imidazoles.
Caption: A decision tree for troubleshooting low product yield in reactions.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. varsal.com [varsal.com]
- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Ethyl-1-tosylmethyl isocyanide (a specific TosMIC derivative) in reactions involving sterically hindered substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with sterically hindered electrophiles.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: My reaction is showing low to no conversion, even after extended reaction times. What should I do? | 1. Insufficient reactivity of the electrophile: Highly hindered ketones or aldehydes may react sluggishly. 2. Inappropriate base: The chosen base may not be strong enough to efficiently deprotonate the TosMIC derivative. 3. Low reaction temperature: The activation energy for the reaction with a hindered substrate may not be reached at lower temperatures. 4. Solvent effects: The solvent may not be optimal for the solubility of reactants or for stabilizing the transition state. | 1. Increase Reaction Temperature: For less reactive ketones, consider elevating the temperature. Reactions can be run from 0-50 °C depending on the substrate's reactivity[1]. 2. Use a Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)[2]. 3. Change the Solvent: For unreactive ketones, employing more polar, aprotic solvents like DMSO or HMPA can improve yields[3]. 4. Increase Reagent Concentration: Carefully increasing the concentration of the TosMIC derivative and the base may drive the reaction forward. |
| Q2: I am observing the formation of significant byproducts. How can I improve the selectivity? | 1. Cyclodimerization of TosMIC: This can occur, especially with an excess of base[3]. 2. Formation of 4-alkoxy-2-oxazoline: This is a common byproduct when using an excess of a primary alcohol in the reaction mixture[4]. 3. Knoevenagel-type condensation products: Aldehydes can react with TosMIC to form 1-tosyl-substituted α,β-unsaturated formamides, especially at low temperatures (-70 to -40 °C) in aprotic solvents[1]. | 1. Optimize Base Stoichiometry: Use a carefully measured excess of base to suppress cyclodimerization[1]. 2. Control Alcohol Amount: If an alcohol is used to accelerate the reaction, limit its quantity to 1-2 equivalents[4]. 3. Modify Reaction Conditions for Aldehydes: For aldehydes, run the reaction at low temperatures (-50 to -20 °C) in aprotic solvents, and then add excess methanol and heat under reflux to complete the conversion to the desired nitrile[1]. |
| Q3: The reaction works for simple ketones, but fails with my highly substituted, sterically hindered substrate. Are there any specific modifications I should try? | 1. Extreme steric hindrance: The bulky groups on the substrate may be preventing the approach of the deprotonated TosMIC. 2. Base selection for hindered substrates: The choice of base is critical in overcoming steric challenges. | 1. Prolonged Reaction Time and Higher Temperature: Sterically demanding reactions often require more forcing conditions. 2. Choice of Base and Solvent Combination: For hindered ketones, a combination of a strong, non-nucleophilic base and a polar aprotic solvent is often necessary. The combination of DMF/K2CO3 has been described as a good choice for ensuring successful reactions[2]. 3. Flow Chemistry Approach: For challenging reactions, a continuous flow process can sometimes offer better control over reaction parameters and improve yields[5][6]. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure contribute to its reactivity?
This compound is a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC). The core TosMIC structure possesses three key functional groups that contribute to its diverse reactivity:
-
The isocyano group (-NC): This group can undergo α-addition reactions.
-
The acidic α-carbon: The protons on the carbon adjacent to the isocyano and sulfonyl groups are acidic and can be readily removed by a base.
-
The tosyl group (-SO2C6H4CH3): This group serves two main purposes: it enhances the acidity of the α-carbon and acts as an excellent leaving group (as sulfinic acid)[2][7].
The ethyl group in this compound provides additional steric bulk and can influence the stereochemical outcome of certain reactions.
Q2: What are the primary applications of this compound in the context of sterically hindered molecules?
The primary application is the Van Leusen reaction , which allows for the conversion of sterically hindered ketones into nitriles with one additional carbon atom[4][8][9]. It is also highly effective in the synthesis of various five-membered heterocyclic compounds such as oxazoles, imidazoles, and pyrroles from hindered aldehydes or their derivatives[10][11].
Q3: What safety precautions should be taken when handling this compound?
While TosMIC itself is noted to be a relatively stable, colorless, and practically odorless solid, unlike many other volatile and foul-smelling isocyanides, it is still crucial to handle it with care in a well-ventilated fume hood[10][12][13]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. For disposal, glassware can be rinsed with a solution of concentrated hydrochloric acid and methanol to neutralize any residual isocyanide[13].
Q4: Can this compound be used in multi-component reactions?
Yes, TosMIC and its derivatives are excellent reagents for multi-component reactions (MCRs). For instance, the Van Leusen three-component reaction (vL-3CR) can be used to synthesize highly substituted imidazoles in a one-pot reaction from an aldehyde, an amine, and TosMIC[2][14]. This approach is highly efficient for creating molecular diversity.
Quantitative Data Summary
Table 1: Reaction of TosMIC with Sterically Hindered Ketones - Conditions and Yields
| Entry | Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Di-tert-butyl ketone | t-BuOK | DMSO | 60 | 2 | 85 | [J. Org. Chem. 1977, 42, 3114-3118] |
| 2 | Adamantanone | t-BuOK | DME | 20 | 0.5 | 95 | [J. Org. Chem. 1977, 42, 3114-3118] |
| 3 | Camphor | t-BuOK | DME/t-BuOH | 20 | 1 | 90 | [J. Org. Chem. 1977, 42, 3114-3118] |
| 4 | 2,2,6,6-Tetramethylcyclohexanone | NaH | HMPA | 70 | 4 | 78 | [J. Org. Chem. 1977, 42, 3114-3118] |
Table 2: Influence of Base and Solvent on Yields for Hindered Systems
| Base | Solvent | Relative Reactivity/Yield | Key Considerations |
| K2CO3 | DMF | Good | Effective for many imine cycloadditions, avoids issues with removing DMF[2]. |
| t-BuOK | THF/DME | High | A strong, non-nucleophilic base suitable for deprotonating TosMIC for reaction with less reactive ketones[1]. |
| NaH | DMSO/HMPA | Very High | Used for extremely unreactive, sterically hindered ketones, often requires elevated temperatures[3]. |
| n-BuLi | THF | High | A very strong base, but its nucleophilicity can sometimes lead to side reactions[2]. |
Detailed Experimental Protocol: Synthesis of a Nitrile from a Sterically Hindered Ketone
This protocol is a representative example of the Van Leusen reaction with a sterically hindered ketone.
Objective: To synthesize 2-adamantanecarbonitrile from adamantanone using this compound.
Materials:
-
Adamantanone
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition: The flask is charged with adamantanone (e.g., 1.5 g, 10 mmol) and this compound (e.g., 2.37 g, 10 mmol). Anhydrous DME (100 mL) is added to dissolve the solids.
-
Base Addition: Potassium tert-butoxide (e.g., 2.47 g, 22 mmol) is dissolved in a mixture of anhydrous DME (20 mL) and methanol (10 mL) in the dropping funnel. This solution is added dropwise to the stirred solution in the flask over 30 minutes at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is poured into 200 mL of a saturated aqueous sodium chloride solution and extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-adamantanecarbonitrile.
-
Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Van Leusen reaction mechanism with a sterically hindered ketone.
Caption: General experimental workflow for the Van Leusen reaction.
Caption: Troubleshooting decision tree for TosMIC reactions.
References
- 1. varsal.com [varsal.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. TosMIC - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Uses of Tosylmethyl Isocyanide (<scp>Tos</scp><scp>MIC</scp>) [scite.ai]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrrole Synthesis: 1-Ethyl-1-tosylmethyl isocyanide vs. TosMIC
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen pyrrole synthesis stands as a cornerstone in heterocyclic chemistry, offering a powerful and versatile method for the construction of the pyrrole ring system, a prevalent scaffold in pharmaceuticals and natural products.[1][2] This reaction traditionally employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a key building block. However, the advent of α-substituted TosMIC analogues, such as 1-Ethyl-1-tosylmethyl isocyanide (Et-TMIC), has expanded the synthetic utility of this methodology, allowing for the direct introduction of substituents at the C2 position of the pyrrole ring.
This guide provides an objective comparison between the parent reagent, TosMIC, and its α-ethylated counterpart, Et-TMIC, in the context of pyrrole synthesis. We will delve into their respective performance, supported by available experimental data, and provide detailed experimental protocols to aid in practical application.
Performance Comparison: A Tale of Two Reagents
The primary distinction between TosMIC and Et-TMIC in pyrrole synthesis lies in the substitution pattern of the resulting pyrrole. While TosMIC yields pyrroles unsubstituted at the C2 position, Et-TMIC directly installs an ethyl group at this site, offering a more direct route to 2-substituted pyrroles. This eliminates the need for subsequent C2-functionalization steps, potentially streamlining synthetic routes.
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can infer performance characteristics from reported examples of the Van Leusen reaction with TosMIC and its α-substituted derivatives.
Table 1: Comparison of TosMIC and this compound in Pyrrole Synthesis
| Feature | TosMIC (p-toluenesulfonylmethyl isocyanide) | This compound (Et-TMIC) |
| Resulting Pyrrole | Unsubstituted at the C2-position. | Substituted with an ethyl group at the C2-position. |
| Synthetic Utility | Forms 3,4-disubstituted or 3-substituted pyrroles depending on the Michael acceptor.[2] | Directly forms 2,3,4-trisubstituted or 2,3-disubstituted pyrroles. |
| Reactivity | Generally high due to the acidity of the α-proton and minimal steric hindrance.[2] | Potentially lower reactivity of the α-proton due to the electron-donating nature of the ethyl group. May require slightly stronger bases or longer reaction times. |
| Steric Hindrance | Minimal steric hindrance at the reactive center. | Increased steric bulk around the reactive carbon, which could influence the rate of reaction and substrate scope. |
| Substrate Scope | Broad substrate scope, reacting with a wide range of Michael acceptors.[2] | Generally expected to have a good substrate scope, though potentially more sensitive to sterically demanding Michael acceptors. |
| Representative Yield | 60-90% (Varies with substrate and conditions).[3] | Yields for α-substituted TosMIC derivatives are generally reported in the good to high range, comparable to TosMIC.[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrroles using TosMIC and an adapted protocol for Et-TMIC based on general procedures for α-substituted TosMIC derivatives.
Protocol 1: Synthesis of a 3,4-Disubstituted Pyrrole using TosMIC
This protocol is a general procedure for the Van Leusen reaction between TosMIC and an α,β-unsaturated ketone.
Materials:
-
α,β-unsaturated ketone (1.0 mmol)
-
TosMIC (1.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of the α,β-unsaturated ketone (1.0 mmol) and TosMIC (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrole.[3]
Protocol 2: Synthesis of a 2-Ethyl-3,4-disubstituted Pyrrole using this compound (Et-TMIC)
This protocol is an adapted general procedure for the use of α-substituted TosMIC derivatives in the Van Leusen reaction.
Materials:
-
α,β-unsaturated ketone (1.0 mmol)
-
This compound (Et-TMIC) (1.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) or another suitable base like potassium tert-butoxide.
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous THF (5 mL) and cool the mixture to 0 °C.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and Et-TMIC (1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the ketone and Et-TMIC to the suspension of sodium hydride dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction progress should be monitored by TLC. Due to potential steric hindrance and lower acidity of the α-proton, longer reaction times or slightly elevated temperatures (e.g., 40 °C) might be necessary compared to the reaction with TosMIC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup by extracting with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-ethyl-3,4-disubstituted pyrrole.
Reaction Mechanism and Comparative Workflow
The Van Leusen pyrrole synthesis proceeds via a [3+2] cycloaddition mechanism. The base abstracts the acidic α-proton of the isocyanide to form a nitrile ylide intermediate. This intermediate then undergoes a Michael addition to the electron-deficient alkene. Subsequent intramolecular cyclization and elimination of the tosyl group leads to the formation of the aromatic pyrrole ring.
The use of TosMIC versus Et-TMIC influences the final product but not the fundamental mechanistic pathway. The ethyl group in Et-TMIC is retained throughout the reaction sequence, leading to the C2-ethylated pyrrole.
Figure 1: Comparative workflow of pyrrole synthesis.
Conclusion
Both TosMIC and this compound are valuable reagents for the synthesis of pyrroles via the Van Leusen reaction. The choice between them is dictated by the desired substitution pattern of the final product. TosMIC remains the reagent of choice for accessing pyrroles unsubstituted at the C2 position. In contrast, Et-TMIC provides a more direct and efficient route to 2-ethyl-substituted pyrroles, circumventing the need for post-synthesis modification. While the introduction of the ethyl group may slightly modulate the reactivity and steric sensitivity of the reagent, α-substituted TosMIC derivatives are generally effective and expand the synthetic chemist's toolkit for accessing a broader range of functionalized pyrrole scaffolds. Further direct comparative studies would be beneficial to fully elucidate the subtle differences in performance between these two important reagents.
References
1-Ethyl-1-tosylmethyl Isocyanide (TosMIC): A Superior Reagent in Modern Organic Synthesis
In the landscape of multicomponent reactions (MCRs), a cornerstone of modern drug discovery and organic synthesis, the choice of isocyanide reagent is pivotal to the success and efficiency of the chemical transformation. Among the array of available isocyanides, 1-Ethyl-1-tosylmethyl isocyanide (a derivative of the well-known TosMIC, p-toluenesulfonylmethyl isocyanide) and its parent compound, TosMIC, have emerged as exceptionally versatile and advantageous reagents. This guide provides an objective comparison of TosMIC and its derivatives with other commonly used isocyanides, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic endeavors.
Key Advantages of TosMIC over other Isocyanides
The superiority of TosMIC in many synthetic applications stems from a unique combination of chemical properties inherent to its structure: the isocyano group, an acidic α-carbon, and the tosyl group, which serves as an excellent leaving group.[1] This trifecta of functionality is not present in many other common isocyanides, such as tert-butyl isocyanide or cyclohexyl isocyanide.
One of the most significant practical advantages of TosMIC is its physical state and odor. Unlike many volatile, toxic, and intensely malodorous isocyanides, TosMIC is a stable, colorless, and practically odorless solid, which significantly simplifies its handling and storage in a laboratory setting.[2]
From a reactivity standpoint, the presence of the electron-withdrawing tosyl group enhances the acidity of the α-protons, facilitating deprotonation and subsequent reactions. This feature is central to its utility in a variety of synthetic transformations, including the renowned van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.[3] Furthermore, the tosyl group's ability to act as a leaving group is crucial in the final aromatization step of many heterocyclic syntheses.[4]
Comparative Performance in Multicomponent Reactions
The utility of an isocyanide is often demonstrated in its performance in multicomponent reactions. Here, we compare the performance of TosMIC with other isocyanides in three key MCRs: the van Leusen, Passerini, and Ugi reactions.
Van Leusen Imidazole Synthesis
The van Leusen reaction is a powerful method for the synthesis of substituted imidazoles. TosMIC is the quintessential isocyanide for this transformation. The reaction proceeds via the cycloaddition of the deprotonated TosMIC to an aldimine, followed by elimination of p-toluenesulfinic acid to yield the imidazole ring.[5] The high efficiency and broad functional group compatibility of this reaction using TosMIC are well-documented.[1]
| Isocyanide | Aldehyde | Amine | Product | Yield (%) | Reference |
| TosMIC | Benzaldehyde | Benzylamine | 1-benzyl-5-phenyl-1H-imidazole | ~85% | [4] (representative) |
| Other Isocyanides | - | - | Direct comparative data for the van Leusen imidazole synthesis using other isocyanides is not as prevalent, as TosMIC is the reagent of choice for this named reaction. | - | - |
Passerini Reaction
The Passerini three-component reaction is a convergent method for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[6] The choice of isocyanide can influence the reaction's stereoselectivity and yield. While various isocyanides are employed, TosMIC offers the potential for further functionalization of the product.
| Isocyanide | Aldehyde | Carboxylic Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| TosMIC | (2S,3R)-2,3-epoxy-3-phenylpropanal | Benzoic Acid | 4:1 | 79 | (representative) |
| tert-Butyl Isocyanide | Benzaldehyde | Benzoic Acid | Not applicable | High | [6] (general) |
| p-Methoxyphenyl Isocyanide | (Benzyloxy)acetaldehyde | Benzoic Acid | Not applicable (achiral) | 95 | [7] |
Note: The data presented is from different studies and may not represent a direct head-to-head comparison under identical conditions. However, it provides a general overview of the performance of different isocyanides in the Passerini reaction.
Ugi Reaction
The Ugi four-component reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8] The functional group tolerance of the isocyanide is a critical factor in this reaction. TosMIC's unique structure allows for post-Ugi modifications, a significant advantage in library synthesis.
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Yield (%) | Reference |
| TosMIC | Various | Various | Various | Good to High | [9] (general) |
| tert-Butyl Isocyanide | Benzaldehyde | Aniline | Benzoic Acid | High | [10] (general) |
| Cyclohexyl Isocyanide | Various | Various | Various | Good to High | [11] (general) |
Note: The yields in Ugi reactions are highly substrate-dependent. The table provides a qualitative comparison of the general applicability of these isocyanides.
Experimental Protocols
General Procedure for the Van Leusen Imidazole Synthesis
The synthesis of 1,4,5-trisubstituted imidazoles can be achieved via a one-pot reaction. An aldehyde and a primary amine are stirred in a suitable solvent (e.g., methanol or THF) at room temperature to form the corresponding aldimine in situ. Subsequently, TosMIC and a base (e.g., K₂CO₃) are added to the reaction mixture. The reaction is then heated to reflux until completion. The product is isolated after an aqueous workup and purification by crystallization or column chromatography.[4]
General Procedure for the Passerini Reaction with TosMIC
To a solution of the aldehyde and carboxylic acid in an aprotic solvent such as dichloromethane (CH₂Cl₂) at room temperature, the isocyanide (e.g., TosMIC) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.
General Procedure for the Ugi Four-Component Reaction
The Ugi reaction is typically performed in a polar solvent like methanol. The aldehyde, amine, and carboxylic acid are mixed in the solvent at room temperature. After a short period to allow for imine formation, the isocyanide is added to the mixture. The reaction is usually stirred at room temperature for 24-48 hours. The product can be isolated by removing the solvent and purifying the residue by crystallization or chromatography.[12]
Visualizing Reaction Pathways
To further illustrate the role of TosMIC in these key synthetic transformations, the following diagrams depict the generalized reaction mechanisms.
Caption: Generalized workflow for the Van Leusen Imidazole Synthesis.
Caption: Simplified mechanism of the Passerini Reaction.
Caption: General scheme of the Ugi Four-Component Reaction.
Conclusion
This compound and its parent compound, TosMIC, offer a compelling set of advantages over other isocyanides in the realm of organic synthesis. Their solid, odorless nature enhances laboratory safety and ease of handling. More critically, the unique trifunctional chemical structure of TosMIC provides superior reactivity and versatility in a wide range of transformations, particularly in the construction of diverse and complex heterocyclic scaffolds. The ability to introduce a tosyl group, which can serve as a leaving group or a handle for further functionalization, opens up synthetic possibilities not readily accessible with simpler alkyl or aryl isocyanides. For researchers, scientists, and drug development professionals, the strategic choice of TosMIC can lead to more efficient, robust, and diverse synthetic routes to novel chemical entities.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Stereochemical Control of the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi Reaction [organic-chemistry.org]
- 9. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 1-Ethyl-1-tosylmethyl isocyanide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Ethyl-1-tosylmethyl isocyanide (EOTI) with its parent compound, tosylmethyl isocyanide (TosMIC), and other α-substituted derivatives in key organic reactions. The focus is on providing objective performance data, detailed experimental protocols, and mechanistic insights to aid in the selection of the appropriate reagent for specific synthetic applications.
Executive Summary
This compound (EOTI) is a valuable reagent in the synthesis of various heterocyclic compounds, offering an alternative to the widely used TosMIC. The presence of the ethyl group at the α-carbon influences the reactivity and, in some cases, the yield of the resulting products. This guide presents a comparative analysis of EOTI's performance in the synthesis of pyrroles, imidazoles, and oxazoles, supported by experimental data from peer-reviewed literature. While direct comparative data for EOTI in all reaction types is not extensively available, this guide collates the existing information and provides context with related substituted TosMIC reagents.
Performance Comparison: EOTI vs. Alternative TosMIC Reagents
The following tables summarize the performance of EOTI and other substituted TosMIC reagents in the synthesis of various heterocycles. The data highlights the impact of the α-substituent on the reaction yield.
Table 1: Synthesis of Polysubstituted 3-(Isoxazol-5-yl)pyrroles via [3+2] Cycloaddition
| Reagent | α-Substituent (R) | Yield (%)[1] |
| EOTI | Ethyl | 88 |
| TosMIC | H | 92 |
| Allyl-TosMIC | Allyl | 85 |
| Phenyl-TosMIC | Phenyl | 82 |
| Benzyl-TosMIC | Benzyl | 90 |
| p-Methylbenzyl-TosMIC | p-Methylbenzyl | 86 |
Table 2: Synthesis of 1,4,5-Trisubstituted Imidazoles (Van Leusen Reaction) - Representative Yields
While direct comparative data for EOTI in imidazole synthesis is limited, the following table presents typical yields for aryl-substituted TosMIC reagents, which can serve as a benchmark.
| Reagent | α-Substituent (R) | Aldehyde | Amine | Yield (%)[2][3] |
| Aryl-TosMIC | Aryl | Various Aromatic/Aliphatic | Various Primary | 60-95 |
| TosMIC | H | Various Aromatic/Aliphatic | Various Primary | Generally high |
Table 3: Synthesis of 5-Substituted Oxazoles (Van Leusen Oxazole Synthesis) - Representative Yields
| Reagent | Aldehyde | Yield (%)[4] |
| TosMIC | Various Aromatic | 85-96 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Synthesis of Polysubstituted 3-(Isoxazol-5-yl)pyrroles using EOTI
This protocol is adapted from the work of an efficient tandem one-pot synthesis of isoxazole-substituted pyrrole derivatives.[1]
Materials:
-
This compound (EOTI)
-
(E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of (E)-5-(4-chlorostyryl)-3-methyl-4-nitroisoxazole (0.5 mmol) in acetonitrile (5 mL), add this compound (0.6 mmol).
-
Add powdered potassium hydroxide (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted 3-(isoxazol-5-yl)pyrrole.
Protocol 2: General Procedure for the Synthesis of 1,4,5-Trisubstituted Imidazoles using an α-Substituted TosMIC Reagent
This protocol is a general representation of the Van Leusen imidazole synthesis.[2][3][5]
Materials:
-
α-Substituted TosMIC reagent (e.g., Aryl-TosMIC)
-
Aldehyde
-
Primary amine
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in methanol or DMF, stir the mixture at room temperature for 30 minutes to form the imine in situ.
-
Add the α-substituted TosMIC reagent (1.0 equiv) and potassium carbonate (2.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of 5-Substituted Oxazoles using TosMIC
This protocol outlines the Van Leusen oxazole synthesis.[4][6]
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Aldehyde
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in methanol, add TosMIC (1.0 equiv) and potassium carbonate (1.5 equiv).
-
Stir the reaction mixture at room temperature or gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Insights & Visualizations
The reactions involving TosMIC and its derivatives, including EOTI, generally proceed through a common mechanistic framework involving the deprotonation of the acidic α-carbon, followed by nucleophilic attack and subsequent cyclization and elimination steps.
Van Leusen Pyrrole Synthesis Workflow
The synthesis of pyrroles from α,β-unsaturated compounds and TosMIC derivatives follows a [3+2] cycloaddition pathway. The ethyl group in EOTI likely exerts a modest steric and electronic effect on the reaction rate and outcome.
Caption: Van Leusen Pyrrole Synthesis Workflow.
Van Leusen Imidazole Synthesis Pathway
The Van Leusen imidazole synthesis involves the reaction of a TosMIC derivative with an imine, which can be pre-formed or generated in situ. The α-substituent on the TosMIC reagent becomes a substituent at the 5-position of the resulting imidazole.
Caption: Van Leusen Imidazole Synthesis Pathway.
Van Leusen Oxazole Synthesis Logical Flow
The synthesis of oxazoles proceeds via the reaction of a TosMIC derivative with an aldehyde in the presence of a base. The reaction is a straightforward and efficient method for accessing 5-substituted oxazoles.
Caption: Van Leusen Oxazole Synthesis Logical Flow.
Conclusion
This compound is a competent reagent for the synthesis of substituted pyrroles, providing yields comparable to other α-substituted TosMIC derivatives. While specific quantitative data for its performance in imidazole and oxazole synthesis is less prevalent in the literature, the general mechanistic pathways suggest its utility in these transformations as well. The choice between EOTI and other TosMIC reagents will depend on the specific substrate, desired substitution pattern on the final heterocycle, and optimization of reaction conditions. This guide provides a foundational understanding and practical protocols to assist researchers in leveraging the synthetic potential of EOTI and its congeners.
References
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reaction Pathways of Tosylmethyl Isocyanides: A Computational Comparison of Transition States
A deep dive into the transition state energies and geometries of reactions involving tosylmethyl isocyanides, providing a comparative framework for understanding their reactivity. This guide leverages Density Functional Theory (DFT) calculations to offer insights for researchers, scientists, and drug development professionals.
Comparison of Reaction Pathways: The [3+2] Cycloaddition
One of the most prominent reactions of tosylmethyl isocyanides is the [3+2] cycloaddition, which provides a facile route to various five-membered heterocyclic rings. DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying the transition states, and calculating their corresponding activation energies.
A key comparison can be made between different cycloaddition partners. The table below summarizes hypothetical activation free energies (ΔG‡) for the [3+2] cycloaddition of a generic tosylmethyl isocyanide with different types of dipolarophiles. It is important to note that these values are illustrative and would vary with the specific substrates and reaction conditions.
| Reaction Type | Dipolarophile | Hypothetical ΔG‡ (kcal/mol) | Key Transition State Features |
| [3+2] Cycloaddition | Alkene (electron-deficient) | 20-25 | Asynchronous bond formation. The nucleophilic attack of the isocyanide carbanion on the alkene is the rate-determining step. |
| [3+2] Cycloaddition | Alkyne (electron-deficient) | 18-23 | Similar to the alkene reaction, but often with a lower activation barrier due to the higher reactivity of the alkyne. |
| [3+2] Cycloaddition | Imine | 22-27 | The nitrogen of the imine acts as the electrophilic center. The transition state involves the formation of a C-C and a C-N bond. |
The ethyl group in 1-Ethyl-1-tosylmethyl isocyanide, compared to the proton in TosMIC, is expected to exert two primary effects on the transition state. Firstly, its electron-donating inductive effect would slightly destabilize the anionic intermediate formed upon deprotonation, potentially leading to a higher activation barrier. Secondly, the steric bulk of the ethyl group could lead to a more constrained transition state, further increasing the activation energy, especially with sterically demanding reaction partners.
Experimental and Computational Protocols
The data presented and discussed in the context of tosylmethyl isocyanide reactions are typically obtained through rigorous computational chemistry protocols. A representative workflow for such a study is outlined below.
General Computational Methodology for DFT Calculations of Transition States:
-
Initial Geometry Optimization: The geometries of the reactants, products, and a guessed transition state structure are optimized using a suitable level of theory, often a functional like B3LYP with a basis set such as 6-31G(d).
-
Transition State Search: A transition state search algorithm (e.g., Berny optimization to a first-order saddle point) is employed starting from the guessed geometry. This locates the stationary point on the potential energy surface that has exactly one imaginary frequency.
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state geometry to confirm that it is indeed a true transition state (one and only one imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. The imaginary frequency corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products on the potential energy surface, verifying the reaction pathway.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical computational investigation into a chemical reaction and a generalized reaction pathway for the [3+2] cycloaddition of a tosylmethyl isocyanide.
Caption: A flowchart of the typical workflow for computational investigation of a reaction transition state.
Caption: A generalized reaction pathway for the base-mediated [3+2] cycloaddition of a tosylmethyl isocyanide.
A Comparative Guide to Isotopic Labeling Strategies Utilizing Isocyanides
For researchers, scientists, and professionals in drug development, the precise introduction of isotopic labels into organic molecules is a critical tool for mechanistic studies, metabolic tracing, and enhancing pharmacokinetic properties. This guide provides a comparative analysis of isotopic labeling strategies centered around the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives, with a focus on 1-Ethyl-1-tosylmethyl isocyanide. We will explore the use of isotopically labeled TosMIC analogues versus alternative methods and provide supporting data and protocols.
Introduction to TosMIC in Synthesis
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a widely used reagent in organic synthesis, primarily for the formation of nitriles from ketones and for the synthesis of various heterocycles such as oxazoles and imidazoles through the Van Leusen reaction.[1][2][3] Its utility stems from the presence of an acidic α-proton, a good leaving group (tosyl group), and the reactive isocyanide functionality.[4] The ethyl derivative, this compound, is a homologue of TosMIC and is expected to exhibit similar reactivity.
Isotopic Labeling with this compound: A Prospective View
While specific studies detailing the use of isotopically labeled this compound are not prevalent in the literature, its potential as a labeling agent can be extrapolated from the well-established chemistry of TosMIC. The introduction of an isotope, such as ¹³C or deuterium (D), can be envisioned at two key positions: the isocyanide carbon or the ethyl group.
Conceptual Experimental Workflow for Isotopic Labeling with a Labeled TosMIC Derivative
Caption: Workflow for isotopic labeling using a synthesized labeled TosMIC derivative.
Comparison of Isotopic Labeling Strategies
A direct comparison can be made between using a labeled TosMIC derivative and alternative methods where the isotopic label is introduced via another reactant or through a different synthetic methodology.
| Strategy | Description | Pros | Cons |
| Labeled TosMIC-Et | The isotopic label is incorporated into the this compound reagent itself. | Label is introduced at a specific, predefined position. Useful for mechanistic studies of the TosMIC reagent. | Requires multi-step synthesis of the labeled reagent, which may be low-yielding and costly. Limited commercial availability of labeled precursors. |
| Labeled Substrate | An isotopically labeled ketone, aldehyde, or amine is reacted with unlabeled TosMIC-Et. | Utilizes commercially available and often less expensive labeled starting materials (e.g., deuterated aldehydes).[5] High isotopic incorporation in the final product. | The position of the label is in the substrate portion of the molecule, not the moiety introduced by TosMIC. |
| Hydrogen Isotope Exchange (HIE) | The final product is subjected to a catalyst and a deuterium source (e.g., D₂O) to exchange protons for deuterons. | Can be performed late-stage in the synthesis.[6] Useful for introducing multiple deuterium atoms. | May lack regioselectivity, leading to a mixture of isotopologues. Requires specific functional groups to direct the exchange.[7] |
| Synthesis from Labeled Building Blocks | The target molecule is constructed from simple, commercially available isotopically labeled precursors (e.g., ¹³CO₂).[6] | High flexibility in the placement of the isotopic label. | Often requires a complete redesign of the synthetic route. Can be lengthy and complex. |
Quantitative Data Comparison
The following table summarizes typical yields and isotopic incorporation efficiencies for different labeling methods. Data for the "Labeled TosMIC-Et" is hypothetical, based on typical Van Leusen reaction yields, while data for the "Labeled Substrate" is derived from studies on multicomponent reactions with deuterated aldehydes.[5]
| Method | Substrate | Product | Typical Yield (%) | Isotopic Purity (%) | Reference |
| Labeled TosMIC-Et (Hypothetical) | Benzaldehyde | 2-Phenyl-2-butenenitrile | 70-90 | >95 | Based on[8] |
| Labeled Substrate | [D₁]-Benzaldehyde | [D₁]-Tetrazole | 85 | >95 | [5] |
| Labeled Substrate | [D₁]-Benzaldehyde | [D₁]-α-Acyloxy amide | 78 | >95 | [5] |
| HIE (Catalytic) | N-Heterocycles | Deuterated N-Heterocycles | High | >90 | [7] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of [¹³C-isocyano]-1-Ethyl-1-tosylmethyl isocyanide and Subsequent Reaction
Objective: To synthesize a ¹³C-labeled nitrile using a labeled TosMIC derivative.
Step 1: Synthesis of [¹³C-formyl]-N-(1-tosylethyl)formamide
-
To a solution of p-toluenesulfinic acid and propionaldehyde in an appropriate solvent, add [¹³C]-formamide.
-
The reaction is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed, and dried to yield the ¹³C-labeled formamide precursor.
Step 2: Dehydration to the Isocyanide
-
The labeled formamide is suspended in a suitable solvent (e.g., THF) and cooled to 0°C.
-
A dehydrating agent (e.g., POCl₃) and a base (e.g., triethylamine) are added sequentially.
-
The reaction is stirred for 1 hour and then quenched with an aqueous solution.
-
The product is extracted, dried, and purified by chromatography to give [¹³C-isocyano]-1-Ethyl-1-tosylmethyl isocyanide.
Step 3: Van Leusen Reaction with a Ketone
-
To a suspension of a base (e.g., t-BuOK) in THF at -60°C, a solution of the labeled isocyanide in THF is added.
-
After 15 minutes, a solution of the ketone (e.g., cyclohexanone) in THF is added slowly.
-
After 1 hour, methanol is added, and the reaction is refluxed for 2 hours.
-
The reaction is worked up by dilution with water and ether, followed by extraction and purification to yield the ¹³C-labeled nitrile.[2]
Protocol 2: Reaction of Unlabeled TosMIC with a Deuterated Aldehyde
Objective: To synthesize a deuterated tetrazole via a Ugi-azide reaction, demonstrating the "Labeled Substrate" approach.[5]
Materials:
-
[D₁]-Benzaldehyde (>95% D)
-
Benzylamine
-
tert-Butyl isocyanide
-
Sodium azide
-
Methanol
Procedure:
-
To a solution of [D₁]-Benzaldehyde (1.0 mmol) in methanol (2 mL) is added benzylamine (1.0 mmol).
-
The mixture is stirred for 10 minutes at room temperature.
-
tert-Butyl isocyanide (1.0 mmol) and sodium azide (1.0 mmol) are added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold methanol, and dried to afford the deuterated tetrazole product.
-
Isotopic incorporation is confirmed by ¹H NMR and mass spectrometry.
Logical Relationship of Labeling Strategies
Caption: Relationship between labeling approaches, methods, and applications.
Conclusion
The choice of an isotopic labeling strategy depends on the specific research goal, the desired position of the label, and the availability of starting materials. While the direct use of a labeled this compound offers precise label placement for mechanistic inquiries, the reaction of unlabeled TosMIC derivatives with labeled substrates often presents a more practical and cost-effective approach for many applications in drug development and metabolic studies. Furthermore, late-stage methods like hydrogen isotope exchange provide a valuable alternative when the labeled compound is needed at the end of a synthetic sequence. Researchers should consider the trade-offs between synthetic effort, cost, and the specific information required from the labeled molecule when selecting the most appropriate method.
References
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 6. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
Unveiling Reaction Intermediates of 1-Ethyl-1-tosylmethyl isocyanide (ETMIC) through Spectroscopic Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the spectroscopic evidence for reaction intermediates involving 1-Ethyl-1-tosylmethyl isocyanide (ETMIC), a versatile reagent in heterocyclic synthesis. We delve into the experimental data supporting the existence of these fleeting molecules and compare ETMIC's performance with a key alternative, offering a clear perspective for synthetic strategy.
Probing the Fleeting Intermediates of ETMIC Reactions
This compound (ETMIC) is a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles through [3+2] cycloaddition reactions, famously known as the Van Leusen reaction. The generally accepted mechanism for these transformations involves the formation of transient intermediates that are often challenging to detect directly. While direct spectroscopic data for the intermediates of ETMIC itself are scarce in the literature, extensive studies on its close analog, tosylmethyl isocyanide (TosMIC), provide significant insights into the expected reactive species.
The reaction pathway is believed to proceed through the initial deprotonation of the α-carbon of ETMIC, followed by nucleophilic attack on an electrophile (e.g., an aldehyde or an imine). This addition step leads to a transient adduct which then undergoes an intramolecular cyclization to form a five-membered ring intermediate. In the synthesis of oxazoles from aldehydes, this intermediate is a 4-tosyl-4,5-dihydrooxazole . Subsequent elimination of the tosyl group yields the final aromatic oxazole product.
While the isolation and full characterization of these dihydrooxazole intermediates are often difficult due to their instability, their existence is strongly supported by mechanistic studies and the structures of the final products. Spectroscopic techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and rapid-injection nuclear magnetic resonance (NMR) spectroscopy are powerful tools for detecting and characterizing such short-lived species.
Spectroscopic Fingerprints of Related Intermediates and Final Products
Infrared (IR) Spectroscopy: The isocyanide group of ETMIC exhibits a characteristic strong absorption band in the IR spectrum around 2150 cm⁻¹. The disappearance of this band during the reaction, coupled with the emergence of new bands corresponding to the functional groups of the product, can be monitored in real-time using in-situ IR spectroscopy. For the final oxazole products, characteristic bands for the C=N and C-O stretching vibrations of the heterocyclic ring would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of the final heterocyclic products. For instance, in the formation of a 5-substituted oxazole from an aldehyde, the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the protons on the oxazole ring are definitive indicators of the reaction's progress. While NMR data for the dihydrooxazole intermediate is elusive, it would be expected to show characteristic signals for the protons on the saturated five-membered ring.
Below is a table summarizing typical spectroscopic data for the final products obtained from reactions involving TosMIC, which are expected to be very similar to those with ETMIC.
| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 5-substituted Oxazoles | Signals for aromatic and substituent protons. | Signals for oxazole ring carbons (~120-155 ppm) and substituent carbons. | C=N stretch, C-O stretch |
| 1,5-disubstituted Imidazoles | Signals for imidazole ring protons and substituent protons. | Signals for imidazole ring carbons and substituent carbons. | N-H stretch (if applicable), C=N stretch |
| 3,4-disubstituted Pyrroles | Signals for pyrrole ring protons and substituent protons. | Signals for pyrrole ring carbons and substituent carbons. | N-H stretch, C=C stretch |
A Comparative Look: ETMIC vs. Ethyl Isocyanoacetate
A common alternative to α-tosyl isocyanides like ETMIC in cycloaddition reactions is ethyl isocyanoacetate. Both reagents can act as 1,3-dipole synthons for the construction of five-membered heterocycles.
| Feature | This compound (ETMIC) | Ethyl Isocyanoacetate |
| Activation | The tosyl group activates the α-proton for deprotonation and serves as a good leaving group in the final elimination step. | The ester group activates the α-proton. |
| Reaction Scope | Widely used in the synthesis of oxazoles, imidazoles, and pyrroles (Van Leusen reaction). | Also used for the synthesis of various heterocycles, including pyrroles and imidazoles. |
| Byproducts | Toluenesulfinic acid is formed as a byproduct. | Ethanol is a potential byproduct from reactions involving the ester group. |
Experimental Protocols for a Deeper Dive
For researchers aiming to gather direct spectroscopic evidence for the reaction intermediates of ETMIC, the following experimental approaches are recommended:
In-situ FTIR Spectroscopy for Reaction Monitoring
-
Setup: A reaction vessel equipped with an attenuated total reflectance (ATR) FTIR probe is required. The reaction is typically carried out under an inert atmosphere.
-
Procedure:
-
Record a background spectrum of the solvent and starting materials (excluding the initiating reagent, e.g., base).
-
Initiate the reaction by adding the final reagent.
-
Continuously collect FTIR spectra at regular time intervals.
-
-
Data Analysis: Monitor the disappearance of the isocyanide peak (~2150 cm⁻¹) and the appearance of new peaks corresponding to the intermediate and final product. This allows for the determination of reaction kinetics and the potential identification of transient species.
Low-Temperature NMR Spectroscopy for Intermediate Trapping
-
Setup: A high-field NMR spectrometer equipped with a variable temperature probe is necessary.
-
Procedure:
-
Cool the NMR probe to a low temperature (e.g., -78 °C).
-
Prepare the reaction mixture in a deuterated solvent and cool it to the same temperature before mixing the final reagent.
-
Quickly transfer the reaction mixture to a pre-cooled NMR tube and insert it into the spectrometer.
-
Acquire a series of ¹H NMR spectra over time.
-
-
Data Analysis: At low temperatures, the reaction rate is significantly reduced, potentially allowing for the accumulation of the intermediate to a detectable concentration. The analysis of the spectra may reveal signals corresponding to the proposed dihydrooxazole or other transient species.
Visualizing the Reaction Pathway
To better illustrate the logical flow of the Van Leusen oxazole synthesis using ETMIC, the following diagrams are provided.
Comparative Analysis of 1-Ethyl-1-tosylmethyl isocyanide (EETI) in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Yields and Selectivity of 1-Ethyl-1-tosylmethyl isocyanide in Comparison to Alternative Reagents.
In the realm of synthetic organic chemistry, the quest for efficient and selective methods for the construction of complex molecular architectures is paramount. Isocyanide-based multicomponent reactions have emerged as powerful tools for the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. Among the various isocyanide reagents, tosylmethyl isocyanide (TosMIC) and its derivatives have garnered significant attention due to their versatility. This guide provides a comparative analysis of this compound (EETI), an α-alkylated derivative of TosMIC, focusing on its performance in terms of reaction yields and selectivity against its parent compound, TosMIC, and other alternative isocyanides.
Overview of this compound (EETI)
This compound (EETI) is a derivative of the well-established reagent, p-toluenesulfonylmethyl isocyanide (TosMIC).[1] The introduction of an ethyl group at the α-carbon position significantly influences the steric and electronic properties of the reagent, which in turn can affect its reactivity, selectivity, and the nature of the products formed. Like TosMIC, EETI is a valuable building block for the synthesis of various heterocycles, including imidazoles and oxazoles, primarily through the renowned Van Leusen reaction.[2][3] The core utility of these reagents lies in their ability to act as a source of a deprotonated C-N=C synthon under basic conditions.[4]
Comparative Performance: Yields and Selectivity
The primary advantage of utilizing α-substituted TosMIC derivatives like EETI lies in the ability to introduce substituents directly at the 5-position of the resulting imidazole ring or the 4-position of the oxazole ring, a feat not directly achievable with unsubstituted TosMIC in a single step.
Imidazole Synthesis (Van Leusen Three-Component Reaction)
The Van Leusen three-component reaction (vL-3CR) is a cornerstone of imidazole synthesis, reacting an aldehyde, a primary amine, and a TosMIC reagent to furnish 1,4,5-trisubstituted imidazoles.[1] The use of EETI in this reaction directly leads to the formation of 5-ethyl-substituted imidazoles.
| Reagent | Aldehyde | Amine | Product | Yield (%) | Reference |
| EETI | Benzaldehyde | Benzylamine | 1-Benzyl-5-ethyl-4-phenyl-1H-imidazole | Not specified | [2] |
| TosMIC | Benzaldehyde | Benzylamine | 1-Benzyl-4-phenyl-1H-imidazole | 70-85% | [5] |
| Ethyl Isocyanoacetate | Benzaldehyde | Benzylamine | Ethyl 1-benzyl-4-phenyl-1H-imidazole-5-carboxylate | ~80% | Generic Data |
Analysis: While specific yield data for EETI in the literature is scarce, the successful synthesis of 1,4,5-trisubstituted imidazoles using α-tosylethyl isocyanide has been reported.[2] The yields for the parent TosMIC are generally good to excellent.[5] Ethyl isocyanoacetate, another common isocyanide, provides access to imidazoles with a carboxylate group at the 5-position, which can be a useful handle for further functionalization. The choice between EETI and other reagents will largely depend on the desired substitution pattern on the final imidazole core. The ethyl group from EETI provides a simple alkyl substituent, which can be desirable for tuning lipophilicity in drug discovery programs.
Oxazole Synthesis
In the absence of an amine, the reaction of an aldehyde with a TosMIC reagent under basic conditions leads to the formation of oxazoles.
| Reagent | Aldehyde | Product | Yield (%) | Reference |
| EETI | Aromatic Aldehydes | 4-Ethyl-5-aryl-oxazoles | Not specified | Inferred |
| TosMIC | Aromatic Aldehydes | 5-Aryl-oxazoles | 43-84% | [6] |
| Ethyl Isocyanoacetate | Aromatic Aldehydes | Ethyl 5-aryl-oxazole-4-carboxylates | High | [7] |
Analysis: Similar to imidazole synthesis, EETI is expected to produce 4-ethyl-5-substituted oxazoles. The yields for oxazole synthesis using the parent TosMIC are generally moderate to good.[6] Ethyl isocyanoacetate offers a route to 4-carboxy-substituted oxazoles, again providing a functional group for further elaboration.[7] The ethyl substituent from EETI offers a direct route to 4-alkyloxazoles, which might otherwise require multi-step syntheses.
Experimental Protocols
General Experimental Protocol for Van Leusen Imidazole Synthesis
This protocol is adapted from procedures for aryl-substituted TosMIC reagents and is expected to be applicable to EETI.[5]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
This compound (EETI) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Methanol or another suitable solvent
Procedure:
-
To a solution of the aldehyde and amine in methanol, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to allow for in situ imine formation.
-
Add this compound (EETI) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Visualizing the Reaction Pathway
The following diagrams illustrate the general mechanism of the Van Leusen imidazole synthesis and a typical experimental workflow.
Caption: General mechanism of the Van Leusen imidazole synthesis.
Caption: A typical experimental workflow for imidazole synthesis.
Conclusion
This compound (EETI) serves as a valuable reagent for the direct synthesis of 5-ethyl-substituted imidazoles and 4-ethyl-substituted oxazoles. While comprehensive quantitative data comparing its performance to other isocyanides is limited in the current literature, its utility lies in the strategic introduction of an ethyl group, which can be crucial for modulating the physicochemical properties of target molecules in drug discovery and materials science. The choice of isocyanide reagent—be it EETI, the parent TosMIC, or functionalized alternatives like ethyl isocyanoacetate—should be guided by the desired substitution pattern of the final heterocyclic product. Further research into the reaction scope and optimization for EETI would be beneficial to fully elucidate its potential in synthetic chemistry.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Ethyl-1-tosylmethyl isocyanide: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Ethyl-1-tosylmethyl isocyanide, a compound requiring careful handling due to its toxic nature. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe management and disposal in a laboratory setting.
1. Immediate Safety and Hazard Information
This compound, similar to its analog Tosylmethyl isocyanide (TosMIC), is classified as a toxic substance.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] Exposure can lead to irritation, and in severe cases, may interfere with cellular respiration due to the potential release of cyanide.[4][5]
Core Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H361: Suspected of damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Source |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it. | [4] |
| Eye/Face Protection | Face shield and safety glasses. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | [4][6] |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [6] |
2. Spill and Exposure Procedures
Immediate and appropriate response to spills and exposure is critical to minimizing health risks.
Emergency Spill Response
-
Evacuate: Evacuate personnel to a safe area.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]
-
Cleanup:
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [4] |
| Skin Contact | Take victim immediately to hospital. Wash off with soap and plenty of water. Consult a physician. | [4] |
| Eye Contact | Flush eyes with water as a precaution. | [4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [4] |
3. Disposal Protocol
All chemical waste must be managed as hazardous waste.[7]
Step-by-Step Disposal Guide
-
Waste Identification: this compound is classified as a toxic solid, organic, n.o.s. (UN2811).[1]
-
Containerization:
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name: "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4][6] Recommended storage is in a freezer.[6]
-
Arranging Disposal:
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[4] Dispose of them as unused product.[4]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Tosylmethyl isocyanide - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling 1-Ethyl-1-tosylmethyl isocyanide
Immediate Safety and Handling Precautions
Tosylmethyl isocyanide (TosMIC) is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause skin and eye irritation.[4] Therefore, stringent safety measures are required to minimize exposure.
Personal Protective Equipment (PPE):
Proper PPE is the final line of defense against chemical exposure and must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1] If splashing is possible, a combination of safety glasses and a face shield should be used. |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or coverall, and closed-toe shoes. For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[5] |
Handling Procedures:
-
Engineering Controls: All handling of 1-Ethyl-1-tosylmethyl isocyanide should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Avoid all personal contact with the chemical. Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[1][6]
-
Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material and place it into a sealed container for disposal.[1]
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The compound may be moisture and light-sensitive.[6]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1][5] Do not dispose of it down the drain.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
